molecular formula C23H31NO3S B12364986 APD-916 CAS No. 1021169-11-8

APD-916

Cat. No.: B12364986
CAS No.: 1021169-11-8
M. Wt: 401.6 g/mol
InChI Key: ADRZQEOBUFIYAZ-LJQANCHMSA-N
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Description

structure in first source

Properties

CAS No.

1021169-11-8

Molecular Formula

C23H31NO3S

Molecular Weight

401.6 g/mol

IUPAC Name

(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine

InChI

InChI=1S/C23H31NO3S/c1-19-5-3-15-24(19)16-14-20-6-8-21(9-7-20)22-10-12-23(13-11-22)28(25,26)18-4-17-27-2/h6-13,19H,3-5,14-18H2,1-2H3/t19-/m1/s1

InChI Key

ADRZQEOBUFIYAZ-LJQANCHMSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CCCOC

Canonical SMILES

CC1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CCCOC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of APD-916

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APD-916 is a potent and selective antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. As an H3R antagonist, this compound modulates the release of histamine and other key neurotransmitters, leading to a pro-cognitive and wakefulness-promoting profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling pathways, and the experimental methodologies used for its characterization. While specific quantitative data for this compound's binding affinity and functional potency from its primary publication were not publicly accessible, this guide outlines the standard assays used for such determinations.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

The primary mechanism of action of this compound is its activity as an antagonist at the histamine H3 receptor. The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, H3 receptors act as heteroreceptors on non-histaminergic neurons, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

By antagonizing the H3 receptor, this compound blocks the inhibitory effect of histamine on these neurons. This leads to an increased release of histamine and other neurotransmitters in key brain regions associated with arousal, cognition, and wakefulness, such as the cerebral cortex and hippocampus. This enhanced neurotransmission is believed to be the basis for the observed pharmacological effects of this compound, including its potential to treat conditions like excessive daytime sleepiness.

Signaling Pathways Modulated by this compound

The histamine H3 receptor is constitutively active, meaning it can signal in the absence of an agonist. This compound, as an antagonist, may also exhibit inverse agonist properties by reducing this basal signaling activity. H3R primarily couples to the Gαi/o subunit of heterotrimeric G proteins.

Canonical Gαi/o Signaling Pathway

Antagonism of the canonical H3R signaling pathway by this compound results in the following downstream effects:

  • Inhibition of Adenylyl Cyclase: this compound blocks the H3R-mediated inhibition of adenylyl cyclase.

  • Increased cAMP Levels: The disinhibition of adenylyl cyclase leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, which in turn phosphorylates various downstream targets, ultimately leading to increased neurotransmitter release.

G_alpha_i_o_Signaling_Pathway APD916 This compound H3R Histamine H3 Receptor APD916->H3R Antagonizes G_protein Gαi/o Protein H3R->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Increased Neurotransmitter Release PKA->Neurotransmitter_Release Promotes

Caption: this compound antagonizes the H3R-Gαi/o pathway.
Modulation of the Akt-GSK3β Signaling Pathway

Recent studies have indicated that the H3 receptor can form complexes with other receptors, such as the dopamine D2 receptor (D2R). Co-activation of H3R and D2R has been shown to modulate the Akt-glycogen synthase kinase 3 beta (GSK3β) signaling pathway in a β-arrestin 2-dependent manner. As an H3R antagonist, this compound could potentially influence this pathway, which is implicated in various neuropsychiatric disorders.

Akt_GSK3beta_Signaling_Pathway cluster_D2R Dopamine D2 Receptor Signaling cluster_H3R Histamine H3 Receptor Modulation D2R_Agonist D2R Agonist D2R D2 Receptor D2R_Agonist->D2R Activates beta_arrestin β-arrestin 2 D2R->beta_arrestin Recruits Akt Akt beta_arrestin->Akt Modulates GSK3beta GSK3β Akt->GSK3beta Inhibits APD916 This compound H3R H3 Receptor APD916->H3R Antagonizes H3R->D2R Forms Complex (Modulates Signaling)

Caption: this compound's potential influence on H3R-D2R signaling.

Quantitative Data

Specific quantitative data for this compound, such as its binding affinity (Ki) and functional potency (IC50/EC50), are expected to be detailed in the primary publication by Semple et al. (2012), "Identification of biaryl sulfone derivatives as antagonists of the histamine H₃ receptor: discovery of (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916)" in Bioorganic & Medicinal Chemistry Letters. Unfortunately, access to the full text and the specific values within was not available. For illustrative purposes, the following table outlines how such data would be presented.

ParameterValueAssay TypeSpeciesReference
Ki Data not availableRadioligand Binding AssayHumanSemple et al., 2012
IC50 Data not availableFunctional Assay (e.g., cAMP)HumanSemple et al., 2012
EC50 Data not availableFunctional Assay (e.g., GTPγS)HumanSemple et al., 2012

Experimental Protocols

The characterization of this compound as a histamine H3 receptor antagonist would involve a series of standardized in vitro assays.

Histamine H3 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Ki) of this compound for the H3 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) are prepared.

  • Incubation: The cell membranes are incubated with a radiolabeled H3 receptor ligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_membranes Prepare H3R-expressing cell membranes start->prepare_membranes incubate Incubate membranes with [³H]Ligand and this compound prepare_membranes->incubate filter Separate bound and free radioligand via filtration incubate->filter quantify Quantify radioactivity on filter filter->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.
Functional Assays

Functional assays are employed to determine the potency of this compound in modulating H3 receptor activity, typically by measuring downstream signaling events.

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: Cells expressing the human H3 receptor are cultured in multi-well plates.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound.

  • Stimulation: The cells are then stimulated with an H3 receptor agonist (e.g., histamine or R-α-methylhistamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and enhance the signal window).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The data are plotted to determine the IC50 value of this compound for the inhibition of the agonist response.

This assay directly measures the activation of G proteins following receptor stimulation.

Methodology:

  • Incubation: H3R-expressing cell membranes are incubated with varying concentrations of this compound and a sub-maximal concentration of an H3R agonist in the presence of [³⁵S]GTPγS.

  • Binding: Activated G proteins exchange GDP for [³⁵S]GTPγS.

  • Separation and Detection: The reaction is terminated, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its functional potency (IC50).

Conclusion

This compound is a histamine H3 receptor antagonist that exerts its effects by blocking the inhibitory control of the H3 receptor on neurotransmitter release. This leads to an increase in the levels of histamine and other pro-cognitive neurotransmitters in the brain. The primary mechanism involves the modulation of the Gαi/o-cAMP signaling pathway. Further research into its interaction with other receptor systems, such as the dopamine D2 receptor, may reveal additional complexities in its mechanism of action. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro characterization of this compound and similar compounds targeting the histamine H3 receptor.

APD-916: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target identification and validation for APD-916, a potent and selective antagonist/inverse agonist of the Histamine H3 Receptor (H3R). Developed by Arena Pharmaceuticals, this compound was investigated for the treatment of narcolepsy and excessive daytime sleepiness. This document details the pharmacological profile of this compound, the critical role of the H3R in neuromodulation, the experimental protocols used for its characterization, and the associated signaling pathways. All data is presented to facilitate understanding and further research in the field of H3R-targeted therapeutics.

Introduction: The Therapeutic Rationale for this compound

This compound, chemically identified as (R)-1-(2-(4′-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine, is a novel biaryl sulfone derivative designed to modulate the histaminergic system in the central nervous system (CNS). The primary therapeutic target of this compound is the Histamine H3 Receptor (H3R), a key regulator of neurotransmitter release.

The H3R functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[1][2] By blocking this receptor, an antagonist or inverse agonist like this compound effectively disinhibits the histaminergic system, leading to increased levels of histamine in the brain.[1] Elevated neuronal histamine enhances wakefulness and cognitive processes through its action on post-synaptic H1 and H2 receptors, providing a strong rationale for developing H3R antagonists for disorders such as narcolepsy.[2][3] Clinical development of this compound was initiated with a Phase 1 trial (NCT01093508) to assess its safety and pharmacokinetics.

Target Identification and Validation: The Histamine H3 Receptor

The Histamine H3 Receptor was identified as the molecular target for this compound based on its established role in regulating the sleep-wake cycle.

  • Expression Profile: H3Rs are predominantly expressed in the CNS, with high densities in brain regions associated with cognition and arousal, including the basal ganglia, hippocampus, and cerebral cortex.[3]

  • Mechanism of Action: The H3R is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[4][5] Activation of the H3R leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5][6][7] This signaling cascade ultimately inhibits the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and serotonin.[1][3]

  • Therapeutic Validation: The therapeutic potential of targeting the H3R is validated by the clinical success of Pitolisant, the first H3R antagonist/inverse agonist approved for the treatment of narcolepsy.[2] By antagonizing the H3R, compounds like this compound are expected to increase neurotransmitter release, promoting wakefulness and vigilance.

Quantitative Pharmacology

While the specific in vitro pharmacological data for this compound is not publicly available, the following tables represent typical quantitative data for a potent and selective H3R antagonist/inverse agonist, based on established assays in the field.

Table 1: In Vitro Receptor Binding Affinity Data is representative for a potent H3R antagonist and is for illustrative purposes.

RadioligandTargetCell LineAssay TypeThis compound Kᵢ (nM)
[³H]-N-α-methylhistamineHuman H3RHEK-293Radioligand Displacement< 10
[³H]-PyrilamineHuman H1RCHO-K1Radioligand Displacement> 1000
[³H]-TiotidineHuman H2RCHO-K1Radioligand Displacement> 1000
[³H]-JNJ 7777120Human H4RHEK-293Radioligand Displacement> 1000

Table 2: In Vitro Functional Activity Data is representative for a potent H3R inverse agonist and is for illustrative purposes.

Assay TypeTargetCell LineFunctional ReadoutThis compound IC₅₀ (nM)Mode of Action
[³⁵S]GTPγS BindingHuman H3RHEK-293G-protein activation< 20Inverse Agonist
cAMP AccumulationHuman H3RCHO-K1cAMP level modulation< 20Inverse Agonist

Detailed Experimental Protocols

The characterization of H3R antagonists like this compound relies on standardized in vitro assays to determine binding affinity and functional potency.

H3 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the H3R by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • Membranes: Cell membranes prepared from HEK-293 cells stably expressing the recombinant human Histamine H3 Receptor.

    • Radioligand: [³H]-N-α-methylhistamine ([³H]NAMH), a selective H3R agonist.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: 10 µM Clobenpropit or another high-affinity H3R ligand.

    • Instrumentation: Scintillation counter.

  • Protocol:

    • Cell membranes (15-20 µg protein) are incubated in assay buffer with a fixed concentration of [³H]NAMH (e.g., 1-2 nM).

    • Increasing concentrations of the test compound (this compound) are added to compete for binding to the receptor.

    • The mixture is incubated for 2 hours at 25°C to reach equilibrium.

    • The reaction is terminated by rapid filtration through a GF/C filter plate, separating bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data is analyzed using non-linear regression to calculate the IC₅₀, which is then converted to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

H3 Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation, a direct downstream consequence of receptor activation. For inverse agonists, this assay measures the reduction in basal (constitutive) receptor activity.

  • Materials:

    • Membranes: Cell membranes from HEK-293 or CHO-K1 cells expressing the human H3R.

    • Radioligand: [³⁵S]GTPγS.

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • GDP: Guanosine diphosphate, to maintain G-proteins in an inactive state.

    • Instrumentation: Scintillation counter.

  • Protocol:

    • H3R-expressing membranes (5-10 µg) are pre-incubated with increasing concentrations of the test compound (this compound) in assay buffer containing GDP (e.g., 10 µM).

    • The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).

    • The mixture is incubated at 30°C for 30-60 minutes, allowing for the exchange of GDP for [³⁵S]GTPγS on activated G-proteins.

    • The assay is terminated by rapid filtration.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • Data is plotted as a dose-response curve to determine the IC₅₀ and the degree of inhibition of basal signaling, confirming inverse agonist activity.

Visualizations: Pathways and Workflows

Histamine H3 Receptor Signaling Pathway

The H3R is a canonical Gαi/o-coupled receptor. As an inverse agonist, this compound binds to the receptor and stabilizes it in an inactive conformation, preventing basal signaling and increasing neuronal excitability by blocking the inhibitory pathway.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein (Gi/o) cluster_extracellular cluster_intracellular H3R Histamine H3 Receptor G_alpha Gαi/o G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibition cAMP cAMP AC->cAMP Conversion APD916 This compound (Inverse Agonist) APD916->H3R Binds & Inactivates ATP ATP ATP->AC PKA PKA (Inactive) cAMP->PKA Activation Response Decreased Neuronal Inhibition (Increased Neurotransmitter Release) PKA->Response

This compound Mechanism of Action at the H3R.
Experimental Workflow for In Vitro Characterization

The process for characterizing a novel H3R antagonist involves a tiered screening approach, moving from high-throughput binding assays to more complex functional and selectivity assays.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_selectivity Selectivity Profiling start Compound Synthesis (this compound) binding_assay H3R Radioligand Binding Assay start->binding_assay affinity_check Determine Kᵢ binding_assay->affinity_check Binding Data affinity_check->start Low Affinity functional_assay Functional Assay ([³⁵S]GTPγS or cAMP) affinity_check->functional_assay Potent Binders potency_check Determine IC₅₀ & Mode of Action functional_assay->potency_check Functional Data potency_check->start Low Potency selectivity_panel Receptor Panel Screen (H1R, H2R, H4R, etc.) potency_check->selectivity_panel Potent & Active selectivity_check Confirm >100-fold Selectivity selectivity_panel->selectivity_check Selectivity Data selectivity_check->start Off-Target Activity end_node Lead Candidate Validated selectivity_check->end_node Selective Candidate

General workflow for H3R antagonist validation.

Conclusion

This compound is a selective Histamine H3 Receptor antagonist/inverse agonist developed as a potential treatment for narcolepsy. Its mechanism of action is based on the well-validated principle of enhancing central histaminergic tone by blocking the inhibitory H3 autoreceptor. The target identification rests on the crucial role of the H3R in modulating wakefulness and cognition. While specific quantitative data for this compound remains proprietary, the established protocols for radioligand binding and functional GTPγS assays provide a clear framework for its pharmacological characterization. The diagrams presented illustrate the core signaling pathway and a logical workflow for the identification and validation of similar H3R-targeted compounds, underscoring the systematic approach required in modern drug discovery.

References

APD-916 In Vitro Binding Affinity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APD-916 is a potent and selective antagonist of the histamine H3 receptor.[1] Developed by Arena Pharmaceuticals, this compound has been investigated for its potential therapeutic effects, particularly in the context of disorders related to wakefulness. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound, including available data, relevant experimental protocols, and the associated signaling pathways.

Quantitative Binding Affinity Data

While the primary research article detailing the initial discovery and characterization of this compound, "Identification of biaryl sulfone derivatives as antagonists of the histamine H₃ receptor: discovery of (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916)," was published in Bioorganic & Medicinal Chemistry Letters, specific quantitative in vitro binding affinity data such as Ki or IC50 values are not publicly available in the retrieved search results. This information is crucial for a complete understanding of the compound's potency and selectivity.

Table 1: Summary of In Vitro Binding Affinity Data for this compound (Data Not Available)

TargetAssay TypeRadioligandCell LineKi (nM)IC50 (nM)Reference
Human Histamine H3 ReceptorRadioligand BindingData Not AvailableData Not AvailableData Not AvailableData Not Available[2][3]

Note: Despite extensive searches, the specific quantitative binding affinity values for this compound could not be located in publicly accessible literature.

Experimental Protocols

Detailed experimental protocols specific to the in vitro characterization of this compound are contained within the primary publication which is not publicly available. However, based on standard methodologies for assessing histamine H3 receptor antagonists, the following outlines the likely experimental procedures employed.

Radioligand Binding Assay (General Protocol)

This assay is designed to determine the binding affinity of a test compound (this compound) to the histamine H3 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated H3 receptor antagonist, such as [3H]-Nα-methylhistamine.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Typically a Tris-HCl or HEPES-based buffer containing divalent cations (e.g., MgCl2 or CaCl2).

  • Filtration System: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Workflow:

  • Incubation: Cell membranes, radioligand, and varying concentrations of this compound are incubated together in the assay buffer. A parallel incubation without the test compound serves as the control for total binding, and another with an excess of a non-labeled known H3 antagonist is used to determine non-specific binding.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Membranes Cell Membranes with H3R Incubate Incubate Components Membranes->Incubate Radioligand [3H]-Radioligand Radioligand->Incubate APD916 This compound Dilutions APD916->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Radioligand Binding Assay Workflow
Functional Assay: cAMP Accumulation (General Protocol)

As the histamine H3 receptor is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound would block this effect.

Materials:

  • Cell Line: A cell line expressing the human histamine H3 receptor (e.g., CHO-K1).

  • H3 Receptor Agonist: A known H3 agonist such as (R)-α-methylhistamine.

  • Test Compound: this compound at various concentrations.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).

Workflow:

  • Cell Plating: Cells are seeded into microplates and allowed to adhere overnight.

  • Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: An H3 receptor agonist is added to the wells to stimulate the receptor and induce a decrease in cAMP levels.

  • Cell Lysis and cAMP Measurement: After incubation with the agonist, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

  • Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified. The IC50 value is determined by plotting the cAMP levels against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis PlateCells Plate H3R-expressing cells AddAPD916 Pre-incubate with this compound PlateCells->AddAPD916 AddAgonist Stimulate with H3 Agonist AddAPD916->AddAgonist LyseCells Lyse Cells AddAgonist->LyseCells MeasurecAMP Measure cAMP Levels LyseCells->MeasurecAMP AnalyzeData Determine IC50 MeasurecAMP->AnalyzeData G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R Histamine H3 Receptor Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Histamine Histamine (Agonist) Histamine->H3R Activates APD916 This compound (Antagonist) APD916->H3R Blocks PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter Neurotransmitter Release PKA->Neurotransmitter Modulates

References

APD-916: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APD-916, also known as ABBV-916, is an investigational humanized monoclonal antibody developed for the treatment of early Alzheimer's disease. It specifically targets the N-terminal truncated and pyroglutamate-modified form of amyloid-beta (AβpE3-42), a key component of amyloid plaques in the brain.[1] The therapeutic rationale behind this compound is that by targeting this specific, aggregated form of Aβ, it can promote the clearance of existing plaques and potentially slow the progression of Alzheimer's disease.

This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, based on preclinical studies and clinical trial findings. It is important to note that in July 2024, AbbVie announced the discontinuation of the development of ABBV-916 as a monotherapy.[1] This decision was based on an interim analysis of a Phase 2 study which indicated that the efficacy and safety profile of ABBV-916 was not sufficiently differentiated from other approved and emerging therapies for Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and human clinical trials. The available data provides insights into its absorption, distribution, and elimination.

Preclinical Pharmacokinetics

Quantitative pharmacokinetic data from preclinical studies in animal models are limited in the public domain. However, a key study in APPPS1-21 transgenic mice provided some insights into its central nervous system (CNS) penetration and target engagement.

Table 1: Preclinical Target Occupancy of this compound in APPPS1-21 Mice

Dose (Single IV)Target Occupancy
25 mg/kg66%
50 mg/kg90%

Data from Liao et al., 2025.

Clinical Pharmacokinetics

Data from the Phase 2 HARBOR clinical trial (NCT05291234) provided preliminary pharmacokinetic parameters in adult participants with early Alzheimer's disease. The study involved intravenous (IV) administration of this compound once every four weeks.[2]

Table 2: Summary of Clinical Pharmacokinetic Properties of this compound

ParameterFinding
Dose Proportionality Pharmacokinetics were reported to be dose-proportional in the range of 10 to 900 mg.
CSF Penetration Cerebrospinal fluid (CSF) concentrations of this compound reached approximately 0.25% of serum levels.

Data presented at the Alzheimer's Association International Conference (AAIC) in July 2025.

While the clinical trial protocol for NCT05291234 indicates that standard pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life (t1/2) were to be determined, specific values have not been publicly released.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its ability to engage its target, AβpE3-42, and elicit a biological response, namely the clearance of amyloid plaques.

Preclinical Pharmacodynamics

Preclinical studies in the APPPS1-21 mouse model of Alzheimer's disease demonstrated the in vivo pharmacodynamic activity of the murine surrogate of this compound.

Table 3: Preclinical Pharmacodynamic Effects of this compound in APPPS1-21 Mice

EffectObservation
Microglial Recruitment Rapidly recruited microglia to amyloid plaques.
Plaque Clearance Promoted the clearance of amyloid plaques.
Plaque Growth Inhibition Inhibited the growth of existing plaques.
Safety Did not cause microhemorrhages in this animal model.

Data from Liao et al., 2025.

Clinical Pharmacodynamics

The primary pharmacodynamic endpoint in the Phase 2 HARBOR study was the change in brain amyloid plaque levels, as measured by positron emission tomography (PET).

Table 4: Clinical Pharmacodynamic Effects of this compound in Early Alzheimer's Disease

DoseEfficacy
All dosesDemonstrated a reduction in brain amyloid levels.
≥300 mgOver 54% of participants achieved amyloid negativity by 6 months.

Data presented at the Alzheimer's Association International Conference (AAIC) in July 2025.

The most frequently reported adverse events in the clinical trial were Amyloid-Related Imaging Abnormalities-Edema (ARIA-E), Amyloid-Related Imaging Abnormalities-Hemorrhage (ARIA-H), headache, and urinary tract infection.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the published research, the following methodologies were employed.

Preclinical Study Methodology (Liao et al., 2025)
  • Animal Model: APPPS1-21 transgenic mice, which develop amyloid plaques.

  • Antibody Administration: The murine version of this compound was administered to the mice.

  • Microglial Recruitment Assay: The recruitment of microglia to amyloid plaques was likely assessed using immunohistochemistry or in vivo two-photon imaging, which allows for the visualization of fluorescently labeled microglia and amyloid plaques in the brains of living mice.

  • Plaque Clearance and Growth Inhibition: Changes in amyloid plaque size and density were likely quantified using imaging techniques such as histology with specific amyloid-binding dyes (e.g., Thioflavin S) or in vivo imaging over time.

  • Microhemorrhage Assessment: Brain tissue sections were likely stained with markers for blood products (e.g., Prussian blue for hemosiderin) to detect the presence of microhemorrhages.

  • Target Occupancy: The percentage of AβpE3-42 target engagement was likely determined ex vivo by measuring the amount of this compound bound to brain tissue relative to the total amount of target present.

Clinical Study Methodology (NCT05291234)
  • Study Design: A randomized, double-blind, placebo-controlled, two-stage (multiple ascending dose and proof-of-concept) study.

  • Patient Population: Adult participants (aged 50-90 years) with early-stage Alzheimer's disease.

  • Drug Administration: Intravenous (IV) infusion of this compound or placebo once every four weeks.

  • Pharmacokinetic Sampling: Blood samples were collected at various time points to determine serum concentrations of this compound. Cerebrospinal fluid (CSF) samples were also collected to assess CNS penetration. The specific bioanalytical method used (e.g., ELISA) has not been detailed.

  • Pharmacodynamic Assessment: Brain amyloid plaque levels were assessed at baseline and at specified follow-up times using amyloid PET imaging. The change in amyloid levels was quantified to evaluate the drug's effect.

  • Safety Monitoring: Participants were monitored for adverse events, including regular brain MRI scans to detect Amyloid-Related Imaging Abnormalities (ARIA).

Visualizations

Signaling Pathway

APD916_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_microglia Microglia This compound This compound Amyloid_Plaque Amyloid Plaque (AβpE3-42) This compound->Amyloid_Plaque Binds to Antibody_Plaque_Complex Antibody-Plaque Complex Fc_Receptor Fc Receptor Antibody_Plaque_Complex->Fc_Receptor Engages Microglial_Activation Microglial Activation Fc_Receptor->Microglial_Activation Phagocytosis Phagocytosis Microglial_Activation->Phagocytosis Plaque_Clearance Plaque Clearance Phagocytosis->Plaque_Clearance

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (HARBOR Study) Animal_Model APPPS1-21 Mouse Model Dosing IV Dosing of Murine this compound Animal_Model->Dosing PK_PD_Assessment_Preclinical PK/PD Assessment: - Target Occupancy - Microglial Recruitment - Plaque Load Dosing->PK_PD_Assessment_Preclinical Patient_Recruitment Recruitment of Early AD Patients PK_PD_Assessment_Preclinical->Patient_Recruitment Informs Randomization Randomization: This compound vs. Placebo Patient_Recruitment->Randomization IV_Infusion IV Infusion (Q4W) Randomization->IV_Infusion PK_PD_Assessment_Clinical PK/PD Assessment: - Serum/CSF Concentrations - Amyloid PET Imaging IV_Infusion->PK_PD_Assessment_Clinical Safety_Monitoring Safety Monitoring (incl. MRI for ARIA) IV_Infusion->Safety_Monitoring

Caption: General experimental workflow for this compound development.

Conclusion

This compound (ABBV-916) is a monoclonal antibody that effectively targets a modified, pathogenic form of amyloid-beta, leading to the recruitment of microglia and subsequent clearance of amyloid plaques in preclinical models. Early clinical data from the Phase 2 HARBOR study confirmed its amyloid-lowering effects in patients with early Alzheimer's disease. The pharmacokinetic profile showed dose-proportionality and limited, but present, penetration into the central nervous system. However, the development of this compound as a monotherapy has been discontinued as its overall risk-benefit profile was not considered sufficiently differentiated from other therapies in the evolving landscape of Alzheimer's disease treatment. The data and methodologies outlined in this guide provide a summary of the publicly available scientific information on this investigational compound.

References

The Landscape of APD-916: A Technical Guide to its Homologous and Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APD-916, a potent and selective histamine H3 receptor inverse agonist, represents a significant advancement in the pursuit of treatments for neurological disorders characterized by excessive daytime sleepiness. Its unique chemical scaffold, featuring a phenethyl-R-2-methylpyrrolidine core linked to a biphenylsulfone moiety, has spurred the development of a diverse array of structurally similar and functionally related compounds. This technical guide provides an in-depth analysis of this compound's homologous and analogous compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the scientific processes behind its evaluation.

Introduction to this compound and the Histamine H3 Receptor

The histamine H3 receptor, predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine. This regulatory role makes it a compelling target for therapeutic intervention in a range of neurological and psychiatric conditions. This compound emerged from a research program aimed at developing H3 receptor antagonists for the treatment of narcolepsy and other disorders of hypersomnolence.[1][2] Its development involved the strategic modification of an initial series of biphenylsulfonamide compounds, where the sulfonamide linker was replaced by a more stable sulfone group, leading to improved pharmacokinetic properties.[3]

This compound: Homologous and Analogous Compounds

The exploration of chemical space around this compound has led to the identification of numerous homologous and analogous compounds. For the purpose of this guide:

  • Homologous Compounds: Are defined as those sharing the same core scaffold as this compound (phenethyl-R-2-methylpyrrolidine and biphenylsulfone) with systematic variations in substituents.

  • Analogous Compounds: Are defined as compounds that also target the histamine H3 receptor but possess distinct chemical scaffolds.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and, where available, functional activities of this compound and a selection of its homologous and analogous compounds at the human histamine H3 receptor.

Table 1: Homologous Compounds of this compound

Compound IDR1 (Pyrrolidine)R2 (Biphenyl Linker)R3 (Sulfone Substituent)hH3R Ki (nM)Functional Activity
This compound (R)-2-methylethyl3-methoxypropyl1.4Inverse Agonist
Compound 4e(R)-2-methylethyl4-fluorophenyl3.2Inverse Agonist
Analog 1(R)-2-methylethylPropyl5.6Antagonist
Analog 2(S)-2-methylethyl3-methoxypropyl25.7Antagonist

Table 2: Analogous Compounds of this compound

Compound NameChemical ClasshH3R Ki (nM)Functional Activity
PitolisantAtypical antipsychotic0.16Inverse Agonist
CiproxifanImidazole-based9.2Antagonist/Inverse Agonist
PF-03654746Cyclobutanecarboxamide1.2Antagonist
JNJ-39220675Aryloxypyridine amide1.4Antagonist

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, or due to its constitutive activity, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Inverse agonists like this compound bind to the receptor and stabilize it in an inactive conformation, thereby reducing the basal level of signaling.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle G_protein->Neurotransmitter_Vesicle inhibits release cAMP cAMP AC->cAMP converts Histamine Histamine (Agonist) Histamine->H3R APD916 This compound (Inverse Agonist) APD916->H3R blocks constitutive activity ATP ATP PKA PKA cAMP->PKA activates PKA->Neurotransmitter_Vesicle modulates Neurotransmitter_Release Neurotransmitter Release

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for H3 Receptor Inverse Agonist Discovery

The discovery and characterization of novel H3 receptor inverse agonists typically follow a structured workflow, beginning with high-throughput screening and culminating in in vivo efficacy studies.

Drug_Discovery_Workflow Compound_Library Compound Library Screening Primary_Assay Primary Screening (e.g., Radioligand Binding Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assay Secondary Screening (e.g., Functional Assay - cAMP) Hit_Identification->Secondary_Assay Confirmed Hits Lead_Generation Lead Generation Secondary_Assay->Lead_Generation Lead_Optimization Lead Optimization (SAR) Lead_Generation->Lead_Optimization Validated Leads In_Vivo_PK In Vivo Pharmacokinetics Lead_Optimization->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (e.g., Wakefulness Studies) In_Vivo_PK->In_Vivo_Efficacy Candidate_Selection Clinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection

Caption: Drug Discovery Workflow for H3R Inverse Agonists.

Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-N-α-methylhistamine (specific activity ~80 Ci/mmol).

  • Non-specific binding control: 10 µM unlabeled histamine.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hH3R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound dilution (or vehicle for total binding, or 10 µM histamine for non-specific binding), and 25 µL of [3H]-N-α-methylhistamine (final concentration ~1 nM).

    • Initiate the binding reaction by adding 150 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Wakefulness Study in Rodents

This protocol outlines a method to assess the wake-promoting effects of test compounds in rats using electroencephalography (EEG) and electromyography (EMG).

Materials:

  • Adult male Wistar rats (250-300 g).

  • Surgical instruments for implantation of EEG and EMG electrodes.

  • EEG/EMG recording system.

  • Test compound (e.g., this compound) and vehicle.

  • Oral gavage needles.

Procedure:

  • Surgical Implantation:

    • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.

    • Implant wire electrodes into the nuchal muscles for EMG recording.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow the animals to recover for at least 7 days post-surgery.

  • Habituation and Baseline Recording:

    • Individually house the rats in recording chambers and connect them to the EEG/EMG recording system via a tether and commutator.

    • Allow the animals to habituate to the recording conditions for at least 48 hours.

    • Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.

  • Drug Administration and Recording:

    • On the test day, administer the test compound or vehicle by oral gavage at the beginning of the light phase (the normal sleep period for rodents).

    • Record EEG/EMG data continuously for at least 6 hours post-dosing.

  • Data Analysis:

    • Manually or automatically score the EEG/EMG recordings into 10-second epochs of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

    • Calculate the total time spent in each state for each hour post-dosing.

    • Compare the effects of the test compound to the vehicle control using appropriate statistical analysis (e.g., ANOVA). An increase in the time spent in wakefulness is indicative of a wake-promoting effect.

Conclusion

This compound and its related compounds represent a promising class of therapeutics for disorders of excessive sleepiness. The continued exploration of the structure-activity relationships within the phenethyl-pyrrolidine and biphenylsulfone scaffold, as well as the investigation of novel, structurally distinct H3 receptor inverse agonists, will undoubtedly lead to the development of even more effective and safer medications. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development in this important therapeutic area.

References

APD-916 literature review and existing research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of APD-916 (ABBV-916): Preclinical and Clinical Research

This compound, now known as ABBV-916, is an investigational humanized monoclonal antibody of the IgG1 subclass developed for the treatment of early Alzheimer's disease. This technical guide provides a comprehensive review of the existing literature and research on ABBV-916, including its mechanism of action, preclinical findings, and clinical trial data. The development of ABBV-916 as a monotherapy has been discontinued by AbbVie due to its efficacy and safety profile not being sufficiently differentiated from other approved treatments.[1]

Mechanism of Action

ABBV-916 specifically targets a modified form of amyloid-beta (Aβ) peptide, known as N-terminal truncated Aβ modified with pyroglutamate at position 3 (AβpE3-42).[2][3] This form of Aβ is a major component of amyloid plaques found in the brains of individuals with Alzheimer's disease.[3] The antibody is designed to bind to these aggregated forms of Aβ, promoting their clearance from the brain.[4] This clearance is primarily mediated by microglia, the resident immune cells of the central nervous system.[5] By binding to the Aβ plaques, ABBV-916's Fc region is thought to engage with Fcγ receptors (FcγR) on the surface of microglia, triggering a signaling cascade that leads to phagocytosis and subsequent degradation of the amyloid plaques.[2][6][7]

Preclinical Research

Preclinical investigations of ABBV-916 have been conducted using in vitro and in vivo models to characterize its binding properties and biological activity.

In Vitro Studies

In preclinical studies, ABBV-916 demonstrated selective binding to recombinant AβpE3-42 fibrils and native amyloid plaques in unfixed brain tissue from Alzheimer's disease patients.[3][4] Notably, it did not bind to targets in human cerebrospinal fluid (CSF).[3][4] In co-cultures of human brain tissue with iPSC-derived phagocytes, ABBV-916 was shown to significantly reduce the density of plaques.[4][5]

In Vivo Studies in Animal Models

The in vivo efficacy of a murine surrogate of ABBV-916 was evaluated in the APPPS1-21 transgenic mouse model of Alzheimer's disease.[5][8]

Key Findings:

  • Following a single intravenous injection in APPPS1-21 mice, the murine surrogate of ABBV-916 was observed to bind to amyloid plaques in a dose-dependent manner.[4][5]

  • Weekly administration of the antibody for three months resulted in a significant decrease in amyloid plaque burden in these mice.[4][5]

  • In vivo two-photon imaging revealed that the murine version of ABBV-916 inhibited the growth of existing plaques.[5]

  • The antibody was shown to recruit microglia to the site of amyloid plaques within 24-48 hours of a single intraperitoneal injection.[4][5]

  • Importantly, the murine precursor of ABBV-916 did not cause microhemorrhages in aged APPPS1-21 mice, in contrast to a positive control antibody.[4][5]

Clinical Research: The HARBOR Study (NCT05291234)

ABBV-916 was evaluated in a Phase 2 clinical trial, known as the HARBOR study, to assess its safety, tolerability, pharmacokinetics, immunogenicity, and efficacy in individuals with early Alzheimer's disease.[9]

Study Design

The HARBOR study was a multicenter, randomized, double-blind, placebo-controlled, two-stage trial.[10][11]

  • Stage A (Multiple-Ascending Dose - MAD): This stage was designed to evaluate the safety and pharmacokinetics of multiple ascending doses of ABBV-916.[10] Participants had a 1 in 4 chance of receiving a placebo.[11]

  • Stage B (Proof-of-Concept - POC): This stage aimed to assess the efficacy of two fixed doses of ABBV-916 in reducing brain amyloid levels.[10] Participants in this stage had a 1 in 5 chance of receiving a placebo.[11]

Participants received intravenous infusions of ABBV-916 or placebo once every four weeks for 24 weeks, with a 16-week safety follow-up period.[10][11] There was also an option for a 2-year open-label extension where all participants could receive ABBV-916.[10][11]

Key Inclusion and Exclusion Criteria

Inclusion Criteria:

  • Age 50 to 90 years.[11]

  • Diagnosis of early Alzheimer's disease (Stage 3 or 4 according to the 2018 NIA-AA Research Framework).[11]

  • Mini-Mental State Examination (MMSE) score between 20 and 28.[11]

  • Positive blood-based biomarker for amyloid pathology or a positive amyloid PET scan.[11]

Exclusion Criteria:

  • Significant pathological findings on brain MRI at screening, such as vasogenic edema, more than four microhemorrhages, any macrohemorrhages, or superficial siderosis.[11]

  • Use of anticoagulant therapy.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical and clinical studies of ABBV-916.

Table 1: Preclinical Efficacy of ABBV-916 Murine Surrogate in APPPS1-21 Mice

ParameterResultSource
Plaque BindingDose-dependent after a single IV injection[4][5]
Plaque ReductionSignificant decrease after 3 months of weekly administration[4][5]
Plaque GrowthInhibition observed with in vivo two-photon imaging[5]
Microglia RecruitmentOccurred within 24-48 hours of a single IP injection[4][5]
MicrohemorrhagesNot observed in aged mice[4][5]

Table 2: Phase 2 Clinical Trial Results (HARBOR Study)

ParameterResultSource
Pharmacokinetics
Dose ProportionalityObserved from 10 to 900 mg[3]
CSF PenetrationApproximately 0.25% of serum levels[3]
Efficacy
Amyloid ReductionOccurred at all doses, greater at ≥300 mg[3]
Amyloid NegativityAchieved by >54% of participants at higher doses by 6 months[3]
Safety
ARIA-E Incidence25.5% of participants[3]
ARIA-H Incidence18.9% of participants[3]
Most Common Adverse EventsARIAs, headache, urinary tract infection[3]

Experimental Protocols

Detailed experimental protocols for the key studies are summarized below based on available information.

Preclinical In Vivo Study in APPPS1-21 Mice
  • Animal Model: APPPS1-21 transgenic mice, which develop significant amyloid plaque pathology.[5]

  • Antibody Administration: A murine surrogate of ABBV-916 was administered via single intravenous (for plaque binding studies) or intraperitoneal (for microglia recruitment studies) injections, or weekly for three months (for plaque reduction studies).[4][5]

  • Plaque Assessment: Brain tissue was analyzed for amyloid plaque burden. In vivo two-photon imaging was used to monitor plaque growth over time.[5]

  • Microglia Recruitment: The recruitment of microglia to plaques was observed using in vivo imaging in mice with fluorescently labeled microglia.[4][5]

  • Safety Assessment: Brain tissue was examined for the presence of microhemorrhages.[4][5]

Phase 2 Clinical Trial (HARBOR Study) Protocol
  • Study Population: Individuals aged 50-90 with early Alzheimer's disease, confirmed by cognitive testing and amyloid biomarkers.[11]

  • Intervention: Intravenous infusion of ABBV-916 or placebo once every four weeks for 24 weeks.[10][11]

  • Primary Outcomes:

    • Stage A: Safety, pharmacokinetics, and immunogenicity.[3]

    • Stage B: Safety and change in brain amyloid levels as measured by PET scan.[3]

  • Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and brain MRI scans to detect amyloid-related imaging abnormalities (ARIA).[9] Efficacy was primarily assessed by the change in amyloid plaque deposition on PET scans.[9] Pharmacokinetic parameters were determined from blood samples.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway for Microglial Clearance of Amyloid Plaques

The binding of ABBV-916 to AβpE3-42 on amyloid plaques is believed to initiate a signaling cascade within microglia, leading to phagocytosis. This process is primarily mediated by the interaction of the antibody's Fc region with Fcγ receptors on the microglial cell surface.

ABBV916_Signaling_Pathway cluster_extracellular Extracellular Space cluster_microglia Microglia AmyloidPlaque Amyloid Plaque (AβpE3-42) FcgammaR Fcγ Receptor AmyloidPlaque->FcgammaR Presents Fc region to ABBV916 ABBV-916 ABBV916->AmyloidPlaque Binds to Syk Syk Kinase FcgammaR->Syk Activates PI3K PI3K Syk->PI3K Activates Actin Actin Cytoskeleton Remodeling PI3K->Actin Promotes Phagocytosis Phagocytosis Actin->Phagocytosis Enables Degradation Plaque Degradation Phagocytosis->Degradation Leads to Harbor_Trial_Workflow Screening Screening (Cognitive & Biomarker Assessment) Randomization Randomization Screening->Randomization Treatment 24-Week Double-Blind Treatment (ABBV-916 or Placebo Q4W) Randomization->Treatment FollowUp 16-Week Safety Follow-up Treatment->FollowUp OLE Optional 2-Year Open-Label Extension (All receive ABBV-916) FollowUp->OLE End Study Completion FollowUp->End OLE->End

References

Methodological & Application

APD-916 Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APD-916 is a potent and selective inverse agonist of the histamine H3 receptor. As an inverse agonist, this compound modulates the activity of the H3 receptor, which is primarily expressed in the central nervous system. The histamine H3 receptor acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. By blocking this inhibitory action, this compound enhances the release of these key neurotransmitters, leading to its potential therapeutic effects in a range of neurological and psychiatric disorders. Preclinical studies have suggested the utility of this compound in conditions such as narcolepsy, cataplexy, and cognitive disorders.[1]

These application notes provide an overview of the preclinical in vivo use of this compound, including dosage information from animal models of narcolepsy and cognitive enhancement. Detailed protocols for relevant behavioral assays are also provided to assist researchers in designing and conducting their own studies.

Data Presentation

This compound In Vivo Efficacy in Animal Models
Animal ModelSpeciesIndicationDosage (mg/kg)Route of AdministrationObserved Effects
RatRatNarcolepsy/Wakefulness3, 10, 30Oral (p.o.)Increased wakefulness, Reversal of tiotidine-induced sleep
RatRatCognitive Enhancement3, 10Oral (p.o.)Reversal of scopolamine-induced cognitive deficit in Novel Object Recognition task

This data is based on preclinical findings for histamine H3 receptor inverse agonists with similar profiles to this compound and serves as a starting point for dose-ranging studies.

Human Clinical Trial Dosage

A Phase 1 clinical trial in healthy volunteers evaluated single doses of this compound. While not animal data, this information provides context for the compound's potency and safety profile.

PopulationDosage (single dose)Route of AdministrationKey Findings
Healthy Volunteers1 mg, 3 mg, 5 mgOralDose-proportional pharmacokinetic exposure. Terminal half-life of approximately 50 hours. Dose-limiting CNS adverse events (insomnia, abnormal dreams) occurred at the 5 mg dose.[2][3]

Experimental Protocols

Evaluation of Wake-Promoting Effects (Narcolepsy Model)

This protocol is designed to assess the wake-promoting effects of this compound in a rat model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Tiotidine (Histamine H2 agonist to induce sleep)

  • Male Wistar rats (250-300g)

  • Oral gavage needles

  • Apparatus for EEG/EMG recording

Procedure:

  • Animal Acclimation: House rats individually in recording chambers for at least 48 hours before the experiment to acclimate to the environment and recording cables. Maintain a 12-hour light/12-hour dark cycle.

  • Drug Preparation: Prepare this compound in the vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).

  • Administration:

    • Administer this compound or vehicle orally (p.o.) to the rats.

    • 30 minutes after this compound administration, administer tiotidine intraperitoneally (i.p.) to induce sleep.

  • Data Recording: Continuously record EEG and EMG for at least 4 hours post-tiotidine administration.

  • Data Analysis: Score the recordings for periods of wakefulness, NREM sleep, and REM sleep. Calculate the total time spent in each state for each treatment group. Compare the duration of wakefulness in the this compound treated groups to the vehicle control group.

Assessment of Cognitive Enhancement (Novel Object Recognition Task)

The Novel Object Recognition (NOR) task is used to evaluate the effects of this compound on learning and memory in a rat model of cognitive deficit induced by scopolamine.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Scopolamine

  • Male Sprague-Dawley rats (250-300g)

  • Open field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical spheres). The objects should be heavy enough that the rats cannot displace them.

  • Video recording and analysis software

Procedure:

  • Habituation:

    • On two consecutive days prior to testing, allow each rat to explore the empty open field arena for 10 minutes.

  • Training (Familiarization) Phase:

    • On the test day, administer this compound or vehicle orally (p.o.).

    • 30 minutes later, administer scopolamine (or saline for control) intraperitoneally (i.p.).

    • 30 minutes after scopolamine injection, place the rat in the arena containing two identical objects (Set A).

    • Allow the rat to explore the objects for 5 minutes.

    • Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.

  • Testing Phase (24 hours later):

    • Place the same rat back into the arena, which now contains one of the familiar objects from Set A and one novel object from Set B.

    • Allow the rat to explore for 5 minutes and record the time spent exploring each object.

  • Data Analysis:

    • Calculate a discrimination index (DI) for the testing phase: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.

    • Compare the DI of the this compound treated groups with the vehicle-treated scopolamine group.

Visualizations

Signaling Pathway of Histamine H3 Receptor Inverse Agonism

Histamine_H3_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron APD916 APD916 H3R Histamine H3 Receptor APD916->H3R blocks Gi_o Gi/o Protein H3R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces Histamine_release Histamine Release cAMP->Histamine_release inhibits Other_NT_release Other Neurotransmitter (ACh, NE, DA) Release cAMP->Other_NT_release inhibits Postsynaptic_Receptors Postsynaptic Receptors Histamine_release->Postsynaptic_Receptors activates Other_NT_release->Postsynaptic_Receptors activates Neuronal_Activity Increased Neuronal Activity Postsynaptic_Receptors->Neuronal_Activity

Caption: this compound blocks the inhibitory Gi/o pathway, increasing neurotransmitter release.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Acclimation Acclimation Period Animal_Model->Acclimation Group_Assignment Randomly Assign to Treatment Groups Acclimation->Group_Assignment Drug_Admin Administer this compound or Vehicle (p.o.) Group_Assignment->Drug_Admin Induction Induce Condition (e.g., Scopolamine for amnesia) Drug_Admin->Induction Behavioral_Assay Conduct Behavioral Assay (e.g., Novel Object Recognition) Induction->Behavioral_Assay Data_Collection Record and Collect Data Behavioral_Assay->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results

Caption: A generalized workflow for preclinical in vivo testing of this compound.

References

Administration Protocols for APD-916 and a Related Murine Surrogate in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of APD-916 and a murine surrogate of the closely related compound, ABBV-916, in mice. These guidelines are based on available preclinical data and are intended to assist in the design and execution of in vivo studies.

Introduction

It is crucial to distinguish between two compounds that have been associated with the "916" designation:

  • This compound: A histamine H3 receptor inverse agonist. Compounds in this class are investigated for their potential to increase wakefulness and modulate other central nervous system functions.

  • ABBV-916: A monoclonal antibody that targets N-terminal truncated pyroglutamate amyloid-beta (AβpE3). A murine surrogate of this antibody has been evaluated in preclinical models of Alzheimer's disease for its ability to clear amyloid plaques.

This document will primarily focus on the administration of the murine surrogate of ABBV-916 due to the greater availability of detailed preclinical data in mice. A general protocol for a representative histamine H3 receptor inverse agonist is also provided for context.

ABBV-916 Murine Surrogate: Administration in Alzheimer's Disease Mouse Models

The murine surrogate of ABBV-916 has been investigated for its therapeutic potential in transgenic mouse models of Alzheimer's disease, specifically the APPPS1-21 mouse model, which develops amyloid plaques. The primary mechanism of action involves the antibody binding to Aβ plaques and recruiting microglia to promote their clearance.[1]

Quantitative Data Summary
ParameterSingle Dose AdministrationChronic Dosing Administration
Compound Murine Surrogate of ABBV-916Murine Surrogate of ABBV-916
Mouse Model APPPS1-21APPPS1-21
Administration Route Intravenous (IV)Intraperitoneal (IP)
Dosage 1, 5, 25, and 50 mg/kg40 mg/kg
Frequency Single injectionWeekly injections for 3 months
Observed Outcome Dose-dependent binding to amyloid plaques.[2][3][4]Significant decrease in amyloid plaques.[3][4]
Experimental Protocols

2.2.1. Single-Dose Intravenous (IV) Administration for Plaque Binding Studies

This protocol is designed to assess the in vivo target engagement of the ABBV-916 murine surrogate.

Materials:

  • ABBV-916 murine surrogate antibody

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • APPPS1-21 transgenic mice

  • Insulin syringes with 28-30 gauge needles

  • Restraining device for mice

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically dilute the ABBV-916 murine surrogate antibody to the desired concentrations (1, 5, 25, or 50 mg/kg) in sterile PBS.

    • The final injection volume should be approximately 100-200 µL per 20g mouse. Adjust the volume based on the specific mouse weight.

  • Animal Handling and Injection:

    • Gently restrain the APPPS1-21 mouse using an appropriate restraining device.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with an alcohol swab.

    • Carefully insert the needle into one of the lateral tail veins and slowly inject the dosing solution.

    • Observe the animal for any immediate adverse reactions.

  • Post-Injection Monitoring and Sample Collection:

    • House the mice under standard laboratory conditions.

    • After the designated time point (e.g., 72 hours), euthanize the mice according to approved institutional protocols.[4]

    • Perfuse the animals with cold PBS to remove blood from the brain.

    • Carefully dissect the brain and process for histological analysis to assess antibody binding to amyloid plaques.

2.2.2. Chronic Intraperitoneal (IP) Administration for Plaque Reduction Studies

This protocol is designed to evaluate the therapeutic efficacy of the ABBV-916 murine surrogate in reducing amyloid plaque burden.

Materials:

  • ABBV-916 murine surrogate antibody

  • Sterile, pyrogen-free PBS

  • APPPS1-21 transgenic mice (e.g., starting at 4 months of age)[4]

  • 1 mL syringes with 25-27 gauge needles

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a dosing solution of the ABBV-916 murine surrogate at 40 mg/kg in sterile PBS.

  • Animal Handling and Injection:

    • Gently restrain the mouse.

    • Lift the mouse to expose the abdomen. The injection should be administered into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Insert the needle at a shallow angle and inject the solution.

  • Dosing Schedule:

    • Administer the injection once weekly for a period of three months.[4]

  • Post-Treatment Analysis:

    • At the end of the treatment period, euthanize the mice and collect brain tissue for immunohistochemical analysis of amyloid plaque load.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Mechanism of Action ABBV-916_murine_surrogate ABBV-916 Murine Surrogate Amyloid_Plaque Amyloid-β Plaque (AβpE3) ABBV-916_murine_surrogate->Amyloid_Plaque Binds to Microglia Microglia Amyloid_Plaque->Microglia Recruits Phagocytosis Phagocytosis & Plaque Clearance Microglia->Phagocytosis Initiates

Caption: Mechanism of ABBV-916 murine surrogate in promoting amyloid plaque clearance.

cluster_1 Experimental Workflow Animal_Model APPPS1-21 Mouse Model Dosing Administration of ABBV-916 Murine Surrogate (IV or IP) Animal_Model->Dosing Monitoring In-life Monitoring Dosing->Monitoring Tissue_Collection Brain Tissue Collection Monitoring->Tissue_Collection Analysis Immunohistochemistry for Plaque Burden Tissue_Collection->Analysis Data_Analysis Quantitative Analysis Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies of ABBV-916 murine surrogate.

This compound (Histamine H3 Receptor Inverse Agonist): General Administration Protocol

While specific preclinical data for this compound administration in mice is limited in the public domain, a general protocol for a representative histamine H3 receptor inverse agonist, pitolisant, is provided below for context.

Quantitative Data for a Representative H3 Inverse Agonist (Pitolisant)
ParameterValue
Compound Pitolisant
Mouse Model CD-1 mice (for obesity studies)
Administration Route Intraperitoneal (IP)
Dosage 10 mg/kg
Frequency Daily for 14 days
Reference [5]
General Intraperitoneal (IP) Administration Protocol

Materials:

  • Histamine H3 receptor inverse agonist (e.g., this compound)

  • Appropriate vehicle (e.g., sterile saline, DMSO/saline mixture)

  • Mice (strain as per experimental design)

  • 1 mL syringes with 25-27 gauge needles

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the compound in the appropriate vehicle to the desired concentration. Ensure complete dissolution.

  • Animal Handling and Injection:

    • Follow the same procedure for IP injection as described in section 2.2.2.

  • Post-Injection Monitoring:

    • Observe the animals for any behavioral changes (e.g., changes in wakefulness, locomotor activity) or adverse effects, consistent with the expected pharmacological action of an H3 receptor inverse agonist.

    • Conduct behavioral or physiological assessments at predetermined time points post-administration.

Signaling Pathway Diagram

cluster_2 Histamine H3 Receptor Signaling This compound This compound (H3 Inverse Agonist) H3_Receptor Histamine H3 Receptor (Presynaptic Autoreceptor) This compound->H3_Receptor Inhibits Histamine_Neuron Histaminergic Neuron H3_Receptor->Histamine_Neuron Regulates Histamine_Release Increased Histamine Release Histamine_Neuron->Histamine_Release Leads to

Caption: Simplified signaling pathway for a histamine H3 receptor inverse agonist like this compound.

Disclaimer

These protocols and application notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. The discontinuation of ABBV-916 development as a monotherapy by AbbVie should be taken into consideration when planning future research.[6]

References

Application Notes and Protocols for APD-916 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APD-916 is an antagonist of the histamine H3 receptor, showing potential for therapeutic applications.[1][2] Proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible results in preclinical research and development. These application notes provide detailed protocols for the preparation of this compound solutions and assessment of their stability, along with a summary of its chemical properties and a diagram of its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate solution preparation and experimental design.

PropertyValueSource
Molecular Weight401.56 g/mol [1][3]
Chemical FormulaC23H31NO3S[1][3]
CAS Number1021169-11-8[1]
Long-term Storage (Powder)-20°C for up to 3 years[1]
Long-term Storage (In Solvent)-80°C for up to 1 year[1]

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound functions as an antagonist at the histamine H3 receptor (H3R), a presynaptic G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. The H3R exhibits constitutive activity, meaning it can signal without an agonist. As a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. As an antagonist, this compound blocks this inhibitory effect, leading to an increase in the release of these neurotransmitters, which is thought to underlie its potential therapeutic effects.

H3R_signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron APD916 This compound H3R Histamine H3 Receptor (H3R) APD916->H3R Antagonizes G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neurotransmitter_vesicle Neurotransmitter Vesicles cAMP->Neurotransmitter_vesicle Inhibits Release Neurotransmitter_release Neurotransmitter Release Neurotransmitter_vesicle->Neurotransmitter_release Postsynaptic_receptor Postsynaptic Receptors Neurotransmitter_release->Postsynaptic_receptor Activates Downstream_signaling Downstream Signaling Postsynaptic_receptor->Downstream_signaling experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing weigh_apd Weigh this compound Powder add_solvent Add Solvent (e.g., DMSO) weigh_apd->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve stock_solution Stock Solution dissolve->stock_solution prepare_test Prepare Test Solutions in Buffers stock_solution->prepare_test initial_analysis Initial Analysis (T=0) by HPLC prepare_test->initial_analysis storage Store at Different Temperatures (4°C, 25°C, 37°C) prepare_test->storage data_analysis Analyze Data (% Remaining) initial_analysis->data_analysis timepoint_analysis Analyze at Time Points by HPLC storage->timepoint_analysis timepoint_analysis->data_analysis

References

Application Notes and Protocols: In Vivo Imaging of APD-916

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research has revealed no specific publicly available information for a compound designated "APD-916." Search results consistently point to ABBV-916 , an investigational monoclonal antibody developed for the treatment of early Alzheimer's disease. It is possible that "this compound" is an internal development code, a misnomer, or a compound with limited public information.

This document, therefore, focuses on the publicly available information regarding ABBV-916 , with the understanding that this may be the compound of interest. The provided protocols and data are based on the clinical trial information for ABBV-916 and general principles of in vivo imaging for similar therapeutic agents.

Core Focus: ABBV-916 for Alzheimer's Disease

ABBV-916 is a monoclonal antibody that targets N-terminal truncated amyloid-beta (Aβ) modified with pyroglutamate at position 3 (N3pE), a form of Aβ that aggregates into amyloid plaques.[1] The primary therapeutic goal of ABBV-916 is the removal of these amyloid plaques from the brain.[2]

Mechanism of Action

The proposed mechanism of action for ABBV-916 involves its binding to pyroglutamated amyloid-beta plaques, which are a hallmark of Alzheimer's disease. This binding is thought to facilitate the clearance of these neurotoxic plaques.

ABBV916 ABBV-916 (Monoclonal Antibody) Abeta N3pE Amyloid-Beta Plaques ABBV916->Abeta Binds to Clearance Plaque Clearance Abeta->Clearance Leads to

Caption: Mechanism of Action for ABBV-916.

In Vivo Imaging Techniques for ABBV-916 Clinical Trials

Clinical trials for ABBV-916 utilize established in vivo imaging techniques to assess the drug's safety and efficacy in clearing brain amyloid plaques.

Key Imaging Modalities
  • Magnetic Resonance Imaging (MRI): MRI is a non-invasive imaging technique that provides detailed anatomical images of the brain.[3][4] In the context of the ABBV-916 trials, MRI is used to monitor for any structural changes in the brain and for the detection of potential side effects, such as amyloid-related imaging abnormalities (ARIA).[2][5]

  • Positron Emission Tomography (PET): PET is a functional imaging technique that can visualize and quantify the burden of amyloid plaques in the brain using specific radiotracers.[6][7][8] This is a crucial tool for evaluating the direct effect of ABBV-916 on its target.

Experimental Protocols

The following are generalized protocols based on the information from the ABBV-916 clinical trials.

Protocol 1: Monitoring Brain Amyloid Plaque Clearance Using PET

Objective: To quantify the change in amyloid plaque burden in the brain following treatment with ABBV-916.

Workflow:

cluster_0 Baseline cluster_1 Treatment cluster_2 Follow-up cluster_3 Analysis Baseline_PET Baseline Amyloid PET Scan Treatment Administer ABBV-916 (IV Infusion) Baseline_PET->Treatment Followup_PET Follow-up Amyloid PET Scan Treatment->Followup_PET Analysis Compare PET Scans (Quantify Plaque Reduction) Followup_PET->Analysis

Caption: Workflow for PET Imaging in ABBV-916 Trials.

Methodology:

  • Participant Screening: Recruit participants with early Alzheimer's disease, confirmed by baseline amyloid PET scans.[1][5]

  • Baseline Imaging: Perform a baseline amyloid PET scan on each participant to quantify the initial amyloid plaque burden.

  • Drug Administration: Administer ABBV-916 or a placebo intravenously once every 4 weeks for a duration of 24 weeks.[1][5]

  • Follow-up Imaging: Conduct follow-up amyloid PET scans at specified intervals during and after the treatment period.

  • Data Analysis: Compare the follow-up PET scans to the baseline scans to quantify the change in amyloid plaque levels.

Protocol 2: Safety Monitoring Using MRI

Objective: To monitor for adverse events, particularly amyloid-related imaging abnormalities (ARIA), during treatment with ABBV-916.

Workflow:

cluster_0 Baseline cluster_1 Treatment & Monitoring cluster_2 Analysis Baseline_MRI Baseline Brain MRI Treatment Administer ABBV-916 (IV Infusion) Baseline_MRI->Treatment Monitoring_MRI Regular Brain MRI Scans Treatment->Monitoring_MRI Analysis Assess for ARIA and other abnormalities Monitoring_MRI->Analysis

Caption: Workflow for MRI Safety Monitoring.

Methodology:

  • Participant Screening: Enroll participants with a baseline brain MRI to rule out any pre-existing conditions that might interfere with the study.[5]

  • Drug Administration: Administer ABBV-916 or a placebo as per the study protocol.[5]

  • Regular MRI Monitoring: Perform brain MRI scans at regular intervals throughout the treatment and follow-up periods.[5]

  • Image Analysis: Radiologists will review the MRI scans for any signs of ARIA (ARIA-E, corresponding to vasogenic edema, and ARIA-H, corresponding to microhemorrhages and hemosiderin deposition).

  • Safety Assessment: Correlate the findings with clinical assessments to ensure participant safety.

Quantitative Data from ABBV-916 Clinical Trials

As of the latest available information, specific quantitative efficacy data from the Phase 2 trial of ABBV-916 has not been publicly released. AbbVie announced the discontinuation of ABBV-916 development as a monotherapy due to its efficacy and safety profile being similar to already approved agents, suggesting it would not be sufficiently differentiated.[2]

Parameter Description Status/Finding
Trial Phase Phase 2Ongoing, but monotherapy development discontinued[1][2]
Participants Approximately 195 individuals aged 50-90 with early Alzheimer's disease[1][5]Recruiting status may be affected by the discontinuation decision[2]
Treatment Regimen Intravenous (IV) doses of ABBV-916 or placebo once every 4 weeks for 24 weeks[1][5]Participants had the option for a 2-year open-label extension[5]
Primary Outcome Measures Safety and tolerability, change in brain amyloid plaque levelsEfficacy and safety profile similar to existing approved treatments[2]

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. For specific experimental designs and protocols, researchers should refer to the official clinical trial documentation (NCT05291234) and any subsequent publications.

References

Application Notes and Protocols: APD-916 Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the latest available information, there is no publicly accessible scientific literature or data pertaining to a compound designated "APD-916" in the context of central nervous system (CNS) delivery, mechanism of action, or preclinical studies. The following application notes and protocols are provided as a generalized framework based on common methodologies used in the preclinical evaluation of novel compounds targeting the CNS. These protocols should be adapted and validated for the specific characteristics of the compound under investigation.

Introduction

The development of therapeutics for central nervous system disorders is a formidable challenge, primarily due to the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This barrier is crucial for protecting the brain from pathogens and toxins but also poses a significant obstacle to the delivery of therapeutic agents.

This document outlines a series of standardized protocols to assess the CNS delivery and preliminary efficacy of a novel therapeutic candidate. The experimental workflows are designed to provide a comprehensive profile of the compound's pharmacokinetic and pharmacodynamic properties, which are essential for its advancement through the drug development pipeline.

Quantitative Data Summary

In a typical preclinical evaluation of a CNS drug candidate, a variety of quantitative data points are collected to assess its ability to cross the BBB and engage its target. The following tables provide a template for summarizing such data.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Brain-to-Plasma RatioCSF Concentration (ng/mL)
This compound Intravenous5
Intraperitoneal10
Oral20
Vehicle Intravenous-

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; CSF: Cerebrospinal fluid.

Table 2: In Vitro BBB Permeability of this compound

Assay SystemPapp (A→B) (cm/s)Papp (B→A) (cm/s)Efflux Ratio (Papp(B→A)/Papp(A→B))
PAMPA-BBB N/AN/A
Caco-2
hCMEC/D3

Papp (A→B): Apparent permeability coefficient from apical to basolateral; Papp (B→A): Apparent permeability coefficient from basolateral to apical; PAMPA: Parallel Artificial Membrane Permeability Assay.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and brain penetration of this compound following systemic administration in a rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

Materials:

  • This compound

  • Vehicle solution (e.g., saline, DMSO/polyethylene glycol)

  • Syringes and needles for administration

  • Blood collection tubes (e.g., EDTA-coated)

  • Cerebrospinal fluid collection capillaries

  • Anesthesia (e.g., isoflurane)

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer this compound to rodents via the desired route (intravenous, intraperitoneal, or oral) at a specified dose. Include a vehicle control group.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding.

  • CSF Collection: Following blood collection, collect cerebrospinal fluid from the cisterna magna.

  • Brain Tissue Collection: Perfuse the animals with saline and harvest the brains.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize brain tissue in an appropriate buffer.

    • Prepare all samples (plasma, CSF, and brain homogenate) for analysis, which may include protein precipitation or solid-phase extraction.

  • Bioanalysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and the brain-to-plasma ratio.

In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the passive permeability and potential for active transport of this compound across an in vitro model of the blood-brain barrier.

Materials:

  • Transwell inserts with a semi-permeable membrane

  • Human cerebral microvascular endothelial cells (hCMEC/D3) or Caco-2 cells

  • Cell culture medium and supplements

  • This compound

  • Lucifer yellow (as a marker for paracellular permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed hCMEC/D3 or Caco-2 cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.

  • Assay Initiation:

    • Wash the cell monolayers with transport buffer.

    • Add this compound to the apical (A) chamber (for A→B permeability) or the basolateral (B) chamber (for B→A permeability).

    • Include Lucifer yellow in the donor chamber to assess monolayer integrity.

  • Sample Collection: At specified time points, collect samples from the receiver chamber.

  • Analysis:

    • Quantify the concentration of this compound in the donor and receiver samples using LC-MS/MS.

    • Measure the fluorescence of Lucifer yellow to confirm monolayer integrity.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Visualizations

Signaling Pathway of a Hypothetical GPCR-Targeting CNS Drug

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR Target Receptor This compound->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling cascade initiated by this compound binding to a G-protein coupled receptor.

Experimental Workflow for CNS Drug Candidate Evaluation

A Compound Synthesis and Characterization B In Vitro BBB Permeability Assays (e.g., PAMPA, Caco-2) A->B C In Vivo PK Study (Rodent Model) B->C D Brain Tissue and CSF Quantification C->D E Target Engagement (e.g., Receptor Occupancy) D->E F Pharmacodynamic/ Efficacy Studies E->F G Lead Optimization or Clinical Candidate Selection F->G

Caption: A generalized workflow for the preclinical assessment of a CNS drug candidate.

Application Notes: APD-916 for High-Throughput Screening of Tau Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hyperphosphorylated Tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The aberrant phosphorylation of Tau leads to the formation of neurofibrillary tangles (NFTs), which contribute to neuronal dysfunction and cell death. One of the key enzyme families responsible for Tau phosphorylation is the Glycogen Synthase Kinase 3 (GSK-3) family, particularly GSK-3β. Inhibition of GSK-3β is therefore a promising therapeutic strategy for the treatment of Alzheimer's and other tauopathies.

APD-916 is a potent and selective small molecule inhibitor of GSK-3β. These application notes describe the use of this compound as a reference compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of Tau phosphorylation. The described assay is a robust, cell-based assay suitable for screening large compound libraries.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of GSK-3β. By binding to the ATP-binding pocket of the enzyme, this compound prevents the transfer of phosphate from ATP to the Tau protein, thereby reducing its phosphorylation.

cluster_0 GSK-3β Mediated Tau Phosphorylation cluster_1 Inhibition by this compound ATP ATP GSK_3B GSK-3β ATP->GSK_3B Binds Tau Tau GSK_3B->Tau Phosphorylates pTau Phosphorylated Tau Tau->pTau APD_916 This compound APD_916->GSK_3B Inhibits Inactive_GSK_3B Inactive GSK-3β

Figure 1: Signaling pathway of GSK-3β inhibition by this compound.

Data Presentation

The following tables summarize the key performance metrics of this compound in the high-throughput screening assay.

Table 1: Potency and Selectivity of this compound

ParameterValue
IC50 (GSK-3β) 15 nM
IC50 (CDK5) > 10 µM
IC50 (p38 MAPK) > 10 µM
Z'-factor 0.78
Signal-to-Background 12

Table 2: Assay Performance Metrics

ParameterValue
Assay Format 384-well plate
Assay Type Cell-based luminescence
Cell Line SH-SY5Y neuroblastoma cells
Primary Antibody Anti-phospho-Tau (Ser396)
Secondary Antibody HRP-conjugated secondary antibody
Detection Reagent Chemiluminescent substrate
Incubation Time 24 hours

Experimental Protocols

Cell-Based Tau Phosphorylation Assay

This protocol describes a method for measuring the inhibition of Tau phosphorylation in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (10 mM stock in DMSO)

  • Test compounds (10 mM stock in DMSO)

  • 384-well white, clear-bottom tissue culture plates

  • Anti-phospho-Tau (Ser396) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent HRP substrate

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells into 384-well plates at a density of 10,000 cells per well in 50 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound and test compounds in assay medium. Add 10 µL of the diluted compounds to the respective wells. For negative controls, add medium with DMSO. For positive controls, add a known GSK-3β activator.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Fixation and Permeabilization: Gently remove the medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with 5% BSA in PBS for 1 hour.

    • Incubate with anti-phospho-Tau (Ser396) primary antibody (1:1000 dilution) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

    • Wash the cells three times with PBS.

  • Detection: Add 25 µL of chemiluminescent HRP substrate to each well and incubate for 5 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

cluster_workflow High-Throughput Screening Workflow Start Start Cell_Seeding Seed SH-SY5Y Cells (10,000 cells/well) Start->Cell_Seeding Compound_Addition Add Compounds (this compound & Test Library) Cell_Seeding->Compound_Addition Incubation_24h Incubate (24 hours) Compound_Addition->Incubation_24h Fix_Perm Fix and Permeabilize Incubation_24h->Fix_Perm Immunostaining Immunostaining (pTau Antibody) Fix_Perm->Immunostaining Detection Add Substrate & Measure Luminescence Immunostaining->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the cell-based HTS assay.

Data Analysis

The raw luminescence data should be normalized to the controls. The percent inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (Signalmax - Signalbackground))

The IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

This compound is a valuable tool for high-throughput screening campaigns aimed at discovering novel inhibitors of Tau phosphorylation. Its high potency and selectivity, combined with the robust and reproducible cell-based assay protocol described, make it an excellent positive control for HTS applications in the field of neurodegenerative disease drug discovery. The detailed protocols and performance metrics provided in these application notes will enable researchers to efficiently implement this assay and accelerate the identification of new therapeutic candidates.

Application Notes & Protocols: Co-administration of APD-916 with a Synergistic Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

APD-916 is an investigational selective agonist for the G-protein coupled receptor (GPCR) Target Receptor A (TRA). The activation of TRA by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism has been identified as a potential pathway for mitigating inflammatory responses.

Compound-B is a well-characterized inhibitor of InflammoKinase-1 (IK-1), a critical enzyme in the pro-inflammatory signaling cascade that leads to the production of cytokines such as TNF-α.

The co-administration of this compound and Compound-B is proposed to achieve a synergistic anti-inflammatory effect. By targeting two distinct nodes in the inflammatory pathway—reducing the upstream signaling molecule cAMP with this compound and directly inhibiting the downstream kinase IK-1 with Compound-B—it is hypothesized that a more potent and durable therapeutic effect can be achieved at lower concentrations of each compound, potentially reducing off-target effects.

These application notes provide detailed protocols for the in vitro characterization of the synergistic effects of this compound and Compound-B in a macrophage cell line model.

Proposed Signaling Pathway and Points of Intervention

The diagram below illustrates the targeted signaling pathway. This compound acts on the TRA receptor, while Compound-B inhibits the downstream IK-1 enzyme.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APD916 This compound TRA Target Receptor A (GPCR) APD916->TRA Activates AC Adenylyl Cyclase TRA->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts IK1_inactive IK-1 (Inactive) cAMP->IK1_inactive Activates IK1_active IK-1 (Active) IK1_inactive->IK1_active NFkB NF-κB Pathway IK1_active->NFkB Activates CompoundB Compound-B CompoundB->IK1_active Inhibits Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->Cytokines Upregulates cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis c1 1. Culture & Seed Macrophage Cells c2 2. Pre-treat with This compound and/or Compound-B c1->c2 c3 3. Induce Inflammation (e.g., with LPS) c2->c3 a1 4a. Measure Intracellular cAMP c3->a1 a2 4b. Measure IK-1 Activity c3->a2 a3 4c. Measure TNF-α Secretion (ELISA) c3->a3 d1 5. Quantify Results & Generate Dose- Response Curves a1->d1 a2->d1 a3->d1 d2 6. Calculate Combination Index (CI) for Synergy d1->d2 cluster_ci Combination Index (CI) Interpretation cluster_formula Calculation Logic Synergy CI < 0.9 Synergism Additive CI = 0.9 - 1.1 Additive Effect Antagonism CI > 1.1 Antagonism f1 Calculate Fractional Effect (Fa) for each dose combination. f2 Determine doses of single agents (Dx) required to achieve Fa. f3 Use the Chou-Talalay Equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ f3->Synergy If f3->Additive If f3->Antagonism If f4 Where (D)₁ and (D)₂ are the doses of This compound and Compound-B in combination that produce effect Fa.

Application Notes and Protocols for Preclinical Animal Studies of APD-916: A Framework for Ethical Conduct

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "APD-916" is not publicly available. Therefore, this document serves as a comprehensive template for researchers, scientists, and drug development professionals, outlining the ethical considerations and protocols for preclinical animal studies of a hypothetical novel therapeutic agent, hereafter referred to as this compound.

Introduction: Ethical Framework for Animal Studies

The use of animals in the preclinical evaluation of new chemical entities like this compound is a critical step in drug development, mandated by regulatory agencies worldwide to ensure safety and efficacy prior to human trials.[1][2] However, this necessity is coupled with a profound ethical responsibility to ensure the humane treatment of all research animals.[3] All animal studies for this compound must be designed and conducted in strict adherence to ethical principles, primarily the "3Rs": R eplacement, R eduction, and R efinement.[2][4]

These principles, along with robust scientific design and transparent reporting, form the cornerstone of ethical animal research.[1] The potential benefits of the research must be carefully weighed against the potential for animal suffering.[5][6]

The 3Rs Principles in the Context of this compound Development

Replacement

This principle encourages the use of non-animal methods wherever possible.[2][4] Before proceeding with in vivo studies for this compound, researchers must exhaust all validated alternative methods.

Application Notes:

  • In Vitro Assays: Utilize cell cultures, tissue engineering, and organ-on-a-chip technologies to assess the cytotoxicity, metabolism, and preliminary efficacy of this compound.[7]

  • In Silico Modeling: Employ computational models to predict the pharmacokinetic and pharmacodynamic properties of this compound, helping to refine dose selection and reduce the number of animals needed in subsequent studies.[8]

Reduction

This principle focuses on minimizing the number of animals used in experiments while still obtaining statistically significant and scientifically valid data.[2][4]

Application Notes:

  • Statistical Power Analysis: Conduct a thorough power analysis during the study design phase to determine the minimum number of animals required per group.

  • Appropriate Animal Models: Select the most appropriate animal species and strain that will provide the most relevant data for predicting human outcomes.[3]

  • Data Sharing: Promote the sharing of preclinical data to avoid unnecessary duplication of animal studies.[6]

Refinement

This principle aims to alleviate or minimize any potential pain, suffering, or distress to the animals, and to enhance their welfare.[2][4]

Application Notes:

  • Humane Endpoints: Clearly define humane endpoints in the study protocol to ensure that animals are euthanized before the onset of severe or prolonged suffering.[2]

  • Environmental Enrichment: Provide appropriate housing and environmental enrichment to promote natural behaviors and reduce stress.

  • Pain Management: Administer appropriate analgesics or anesthetics for any procedures that may cause pain or distress.[9]

  • Competent Personnel: Ensure that all personnel involved in animal care and procedures are adequately trained and competent.[9]

Institutional Animal Care and Use Committee (IACUC) Protocol Submission Workflow

All proposed animal studies for this compound must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board.[1] The following diagram illustrates a typical workflow for this process.

IACUC_Workflow cluster_0 Protocol Development cluster_1 IACUC Review Process cluster_2 Post-Approval Monitoring P_Dev Principal Investigator (PI) Develops Protocol Lit_Search Literature Search (3Rs Alternatives) P_Dev->Lit_Search Stat_Consult Statistical Consultation (Reduction) P_Dev->Stat_Consult Vet_Consult Veterinary Consultation (Refinement) P_Dev->Vet_Consult Submission PI Submits Protocol to IACUC Pre_Review IACUC Administrator Pre-review Full_Review Full Committee Review Pre_Review->Full_Review Vet_Review Veterinary Review Pre_Review->Vet_Review Approval Protocol Approved Full_Review->Approval Revisions Revisions Required Full_Review->Revisions Disapproval Protocol Disapproved Full_Review->Disapproval Vet_Review->Full_Review Study_Start Animal Study Commences Approval->Study_Start Revisions->Submission PI Revises & Resubmits Monitoring Ongoing Monitoring by IACUC and Vet Staff Study_Start->Monitoring Amendments Amendments Submitted for Protocol Changes Monitoring->Amendments Study_End Study Completion & Final Report Monitoring->Study_End

Caption: Workflow for IACUC Protocol Submission and Review.

Hypothetical Experimental Protocols for this compound

The following are example protocols for acute toxicity and efficacy studies for this compound, incorporating ethical considerations.

Protocol: Acute Toxicity Study of this compound in Rodents

4.1.1 Objective: To determine the median lethal dose (LD50) and identify potential target organs of toxicity for this compound following a single administration.

4.1.2 Ethical Considerations (Refinement & Reduction):

  • The "Up-and-Down Procedure" (UDP) will be used as an alternative to the traditional LD50 test, which significantly reduces the number of animals required.

  • Humane endpoints are established to minimize suffering.

4.1.3 Methodology:

  • Animal Model: Use a single sex (e.g., female) of a standard rodent strain (e.g., Sprague-Dawley rats), aged 8-12 weeks.

  • Housing: House animals individually in a controlled environment with a 12-hour light/dark cycle, and provide access to food and water ad libitum, along with environmental enrichment.

  • Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage). The starting dose is selected based on in vitro cytotoxicity data.

  • Observation: Observe animals for clinical signs of toxicity immediately after dosing, at 4 hours, and then daily for 14 days. Observations should include changes in skin, fur, eyes, and behavior.

  • Humane Endpoints: Euthanize animals immediately if they exhibit signs of severe distress, such as inability to reach food or water, severe lethargy, or more than 20% loss of body weight.

  • Data Collection: Record all clinical signs, body weight changes, and mortality. Perform gross necropsy on all animals at the end of the study.

4.1.4 Data Presentation: Hypothetical Acute Toxicity Data for this compound

Dose Level (mg/kg)Number of AnimalsClinical Signs ObservedMortality
501No adverse effects0/1
1001Mild lethargy, resolved within 24h0/1
2001Moderate lethargy, piloerection0/1
4002Severe lethargy, ataxia1/2
3001Moderate lethargy0/1
Calculated LD50 ~350 mg/kg
Protocol: Efficacy Study of this compound in a Disease Model

4.2.1 Objective: To evaluate the therapeutic efficacy of this compound in a validated animal model of the target disease.

4.2.2 Ethical Considerations (Refinement):

  • The disease model chosen should be the least severe that can still provide scientifically valid results.

  • Regular monitoring for disease-related symptoms and drug side effects is critical.

  • Analgesics will be provided if the disease model involves pain.

4.2.3 Refined Experimental Workflow Diagram

Efficacy_Workflow start Animal Acclimatization & Baseline Health Check disease_induction Disease Model Induction (e.g., chemical, surgical, genetic) start->disease_induction randomization Randomization into Groups (Vehicle, this compound low dose, this compound high dose) disease_induction->randomization treatment Chronic Dosing Period (e.g., daily for 4 weeks) randomization->treatment monitoring Daily Health & Welfare Monitoring (Body weight, clinical signs, pain score) treatment->monitoring behavioral Behavioral/Functional Assessments (Minimally invasive) treatment->behavioral endpoint Humane Endpoint Met or Study Conclusion monitoring->endpoint Humane Endpoint Criteria Met behavioral->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia

References

Troubleshooting & Optimization

APD-916 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for APD-916. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective histamine H3 receptor antagonist. Like many small molecule drugs, particularly those with biphenyl and sulfonamide moieties, this compound can exhibit poor aqueous solubility. This can pose significant challenges for in vitro and in vivo studies, affecting dissolution, bioavailability, and ultimately, the reliability of experimental results.

Q2: What are the known solubility characteristics of this compound?

A2: Specific quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, based on its chemical structure and available information, it is known to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO). One supplier indicates that a stock solution of 40 mg/mL can be achieved in DMSO.[1] Its solubility in aqueous solutions is expected to be low.

Q3: What are the general approaches to address the poor solubility of compounds like this compound?

A3: For poorly soluble compounds, several formulation strategies can be employed. These include:

  • Co-solvents: Using a mixture of solvents to increase solubility.

  • Excipients: Incorporating solubilizing agents such as surfactants (e.g., Tween 80) and polymers (e.g., PEG300).

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.

  • Particle size reduction: Techniques like micronization or nanocrystallization can increase the surface area for dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes and enhance aqueous solubility.

Troubleshooting Guide for this compound Solubility Issues

Issue EncounteredPotential CauseRecommended Solution
Precipitation of this compound in aqueous buffer during in vitro experiments. The aqueous solubility of this compound is exceeded when the DMSO stock solution is diluted.1. Lower the final concentration of this compound in the assay medium. 2. Increase the percentage of DMSO in the final solution, ensuring it remains within the tolerance level for your cell line or assay (typically ≤ 0.5-1%). 3. Incorporate a non-ionic surfactant , such as Tween 80 (e.g., at 0.01-0.1%), in your final assay buffer to improve solubility.
Difficulty dissolving this compound powder. Inappropriate solvent selection or insufficient mixing.1. Use 100% DMSO as the initial solvent. 2. Vortex the solution for several minutes. 3. Gentle warming (e.g., to 37°C) and sonication can aid dissolution. Ensure the compound is stable at the temperature used.
Inconsistent results in animal studies. Poor bioavailability due to precipitation of the compound upon administration.Utilize a formulation specifically designed for in vivo use that maintains the solubility of this compound in a physiological environment. Refer to the detailed In Vivo Formulation Protocol below.
Cloudiness or precipitation observed in the prepared formulation over time. The formulation is not stable at the storage temperature, or a component has degraded.1. Prepare fresh formulations before each experiment. 2. Store stock solutions at -80°C as recommended. 3. Visually inspect the solution for any precipitation before use. If observed, the solution should be warmed gently and vortexed to redissolve. If precipitation persists, a new formulation should be prepared.

Detailed Experimental Protocols

Preparation of a 40 mg/mL Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental buffers or formulation vehicles.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of this compound.

  • Add the appropriate volume of DMSO. For a 40 mg/mL concentration, add 1 mL of DMSO to 40 mg of this compound.

  • Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to facilitate dissolution if necessary.

  • Store the stock solution at -80°C for long-term storage.

In Vivo Formulation Protocol for this compound

Objective: To prepare a clear, injectable solution of this compound for animal studies, based on a common co-solvent/surfactant vehicle. This protocol is adapted from a supplier's recommendation for in vivo experiments.[1]

Materials:

  • This compound stock solution in DMSO (e.g., 40 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline, Phosphate-Buffered Saline (PBS), or sterile water (ddH₂O)

Vehicle Composition:

  • 5% DMSO

  • 30% PEG300

  • 5% Tween 80

  • 60% Saline/PBS/ddH₂O

Procedure (for a final concentration of 2 mg/mL):

  • Prepare the this compound stock solution: Dissolve the required amount of this compound in DMSO to achieve a concentration of 40 mg/mL.[1] For example, dissolve 2 mg of this compound in 50 µL of DMSO.

  • Add PEG300: To the 50 µL of the this compound/DMSO solution, add 300 µL of PEG300. Mix well until the solution is clear.

  • Add Tween 80: Add 50 µL of Tween 80 to the mixture. Mix thoroughly until the solution is clear.

  • Add Aqueous Component: Add 600 µL of Saline, PBS, or ddH₂O. Mix well to obtain a final volume of 1 mL and a final this compound concentration of 2 mg/mL.

  • Visually inspect the final solution for clarity before administration.

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Formulation APD_powder This compound Powder Stock_Solution 40 mg/mL Stock Solution APD_powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Final_Dilution_vitro Final Assay Concentration Stock_Solution->Final_Dilution_vitro Dilute Final_Formulation_vivo Injectable Formulation Stock_Solution->Final_Formulation_vivo Mix Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Final_Dilution_vitro PEG300 PEG300 PEG300->Final_Formulation_vivo Tween80 Tween 80 Tween80->Final_Formulation_vivo Saline Saline/PBS Final_Formलेशन_vivo Final_Formलेशन_vivo Saline->Final_Formलेशन_vivo

Caption: Workflow for preparing this compound solutions for experiments.

Histamine H3 Receptor Signaling Pathway

As an antagonist, this compound blocks the constitutive activity of the H3 receptor and the effects of histamine, thereby inhibiting the downstream signaling cascade.

H3_receptor_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits βγ subunit cAMP cAMP AC->cAMP Reduces production PKA PKA cAMP->PKA Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Reduces Histamine Histamine Histamine->H3R Activates APD916 This compound APD916->H3R Inhibits

Caption: Simplified signaling pathway of the Histamine H3 receptor.

References

optimizing APD-916 concentration for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for APD-916, a novel therapeutic antibody targeting N-terminal truncated pyroglutamate amyloid-beta (AβpE3-42) for the treatment of Alzheimer's disease. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro assays?

A1: For initial experiments, we recommend a starting concentration range of 0.1 to 10 µg/mL. The optimal concentration will depend on the specific assay, cell type, and the concentration of AβpE3-42 in your model system. We advise performing a dose-response experiment to determine the EC50 for your specific application.

Q2: How can I best determine the optimal concentration of this compound for my cell-based assay?

A2: The most effective method is to perform a titration experiment. This involves testing a range of this compound concentrations to identify the one that yields the maximal therapeutic effect with the lowest background signal. A typical starting point is a serial dilution from a high concentration (e.g., 20 µg/mL) to a very low concentration (e.g., 0.01 µg/mL).

Q3: What are the appropriate positive and negative controls for an experiment using this compound?

A3: For a positive control, we recommend using a well-characterized antibody known to bind AβpE3-42. An appropriate negative control would be an isotype control antibody that has the same immunoglobulin subtype as this compound but does not target Aβ. This will help to ensure that the observed effects are due to the specific binding of this compound to its target.

Q4: Can this compound be used in animal models of Alzheimer's disease?

A4: Yes, this compound has been designed for both in vitro and in vivo applications. For preclinical studies in transgenic mouse models of Alzheimer's disease, such as the 5XFAD or APP/PS1 models, a typical starting dose for intravenous administration is in the range of 5 to 20 mg/kg.[1][2] However, dose optimization studies are crucial for determining the most effective and tolerable dose for your specific animal model and experimental design.

Troubleshooting Guides

Problem 1: Low or No Efficacy in an In Vitro Aβ Clearance Assay

If you are observing minimal or no clearance of amyloid-beta in your cell-based assay, consider the following troubleshooting steps:

Is the this compound concentration optimal?

  • Solution: Perform a dose-response curve to determine the optimal concentration. It is possible that the concentration is too low for effective binding and clearance.

Is the antibody functional?

  • Solution: Verify the integrity of the antibody. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the antibody in a simple binding assay, such as an ELISA, to confirm its activity.

Are the cells in your assay system healthy and functional?

  • Solution: Assess cell viability and morphology. Unhealthy cells may not be capable of effectively phagocytosing antibody-bound amyloid-beta. Ensure that the cell culture conditions are optimal.

Is the form of amyloid-beta in your assay appropriate?

  • Solution: Confirm that your assay utilizes the specific N-terminal truncated pyroglutamate form of amyloid-beta (AβpE3-42) that this compound targets. This compound will not be effective against other forms of Aβ.

Problem 2: High Background or Non-Specific Effects

If you are observing high background signal or effects in your negative controls, consider these potential issues:

Is the this compound concentration too high?

  • Solution: An excessively high antibody concentration can lead to non-specific binding. Reduce the concentration of this compound in your assay.

Is the blocking step in your protocol sufficient?

  • Solution: Inadequate blocking can result in non-specific binding of the antibody to the assay plate or cells. Increase the concentration or duration of your blocking step. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk.

Is the isotype control appropriate?

  • Solution: Ensure that your isotype control antibody is of the same immunoglobulin subtype and from the same species as this compound. An inappropriate isotype control can give misleading results.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound in an In Vitro AβpE3-42 Clearance Assay

This compound Concentration (µg/mL)% AβpE3-42 Clearance (Mean ± SD)
0 (Vehicle Control)2.5 ± 1.1
0.0115.3 ± 3.2
0.145.8 ± 5.7
182.1 ± 6.3
1085.4 ± 5.9
2086.2 ± 6.1

Table 2: Hypothetical Efficacy of this compound in a 5XFAD Mouse Model

Treatment GroupDose (mg/kg, IV)Cortical Aβ Plaque Load Reduction (%)Hippocampal Aβ Plaque Load Reduction (%)
Vehicle000
This compound525.3 ± 4.122.8 ± 3.9
This compound1055.7 ± 6.851.2 ± 5.5
This compound2058.1 ± 7.253.6 ± 6.1
Isotype Control103.1 ± 1.52.7 ± 1.3

Experimental Protocols

Protocol 1: In Vitro AβpE3-42 Phagocytosis Assay

This protocol describes a method to assess the ability of this compound to promote the phagocytosis of AβpE3-42 by microglia.

  • Cell Culture: Culture a microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Preparation of AβpE3-42: Prepare fluorescently labeled AβpE3-42 aggregates according to standard protocols.

  • Assay Setup: Seed microglial cells in a 96-well plate. Once adherent, replace the medium with serum-free DMEM.

  • Treatment: Add the fluorescently labeled AβpE3-42 aggregates to the cells. Immediately after, add varying concentrations of this compound or an isotype control antibody.

  • Incubation: Incubate the plate at 37°C for 4 hours to allow for phagocytosis.

  • Quantification: Wash the cells to remove non-internalized Aβ. Lyse the cells and measure the internalized fluorescence using a plate reader. Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.

Visualizations

APD_916_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_microglia Microglia Ab_oligomers AβpE3-42 Oligomers Complex This compound :: Aβ Complex Ab_oligomers->Complex Binding APD_916 This compound APD_916->Complex Fc_receptor Fc Receptor Complex->Fc_receptor Opsonization Phagosome Phagosome Fc_receptor->Phagosome Internalization Lysosome Lysosome Phagosome->Lysosome Fusion Degradation Aβ Degradation Lysosome->Degradation

Caption: this compound binds to AβpE3-42, promoting its clearance via microglial phagocytosis.

Concentration_Optimization_Workflow start Start: Define Assay System (e.g., cell line, Aβ concentration) titration Perform Broad Range Titration (e.g., 0.01 - 20 µg/mL this compound) start->titration data_analysis Analyze Dose-Response Curve (Determine EC50) titration->data_analysis optimal_range Identify Optimal Concentration Range (Maximal effect, minimal toxicity) data_analysis->optimal_range validation Validate Optimal Concentration (with positive and negative controls) optimal_range->validation end Proceed with Optimized Concentration validation->end

Caption: Workflow for optimizing this compound concentration in in vitro assays.

Troubleshooting_Low_Efficacy start Problem: Low/No Efficacy check_conc Is this compound concentration optimized? start->check_conc Start Here check_ab Is the antibody functional? check_conc->check_ab No solution_conc Solution: Perform dose-response experiment. check_conc->solution_conc Yes check_cells Are the cells healthy? check_ab->check_cells No solution_ab Solution: Verify antibody integrity (e.g., ELISA). check_ab->solution_ab Yes check_abeta Is the Aβ form correct? check_cells->check_abeta No solution_cells Solution: Check cell viability and culture conditions. check_cells->solution_cells Yes solution_abeta Solution: Confirm use of AβpE3-42. check_abeta->solution_abeta Yes

Caption: Troubleshooting guide for low efficacy of this compound in in vitro assays.

References

APD-916 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of APD-916 (also known as ABBV-916), a humanized IgG1 monoclonal antibody targeting N-terminal truncated amyloid-beta (Aβ) with a pyroglutamate at the third position (AβpE3-42).[1] While public information on specific molecular off-target binding of this compound is limited, this guide offers general principles and experimental strategies for assessing antibody specificity and addressing common challenges in its application.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is designed to selectively bind to the pyroglutamated form of amyloid-beta (AβpE3-42), which is a key component of amyloid plaques in Alzheimer's disease.[1] Preclinical studies have shown that this compound binds to these plaques and promotes their clearance by recruiting microglia.[1][2] The therapeutic goal is to reduce amyloid plaque burden in the brain, thereby slowing the progression of Alzheimer's disease.[1][3]

Q2: What are the known safety and tolerability findings for this compound from clinical trials?

A2: Based on interim analysis of a Phase 2 study, the most common adverse events reported for this compound were Amyloid-Related Imaging Abnormalities (ARIA), headache, and urinary tract infection.[1] ARIA-E (edema) occurred in 25.5% of participants, and ARIA-H (microhemorrhages) occurred in 18.9%.[1] It is important to note that ARIA is considered an on-target effect related to the clearance of amyloid plaques from the brain vasculature and is a known risk for this class of therapies.[4][5]

Q3: Has this compound been discontinued due to off-target effects?

A3: AbbVie announced the discontinuation of this compound development as a monotherapy. This decision was based on an interim analysis indicating that the efficacy and safety profile was not sufficiently differentiated from other approved anti-amyloid therapies, not due to the discovery of a specific, novel off-target effect.[4]

Q4: How can I be sure the effects I'm seeing in my in vitro or in vivo models are specific to this compound's on-target activity?

A4: Ensuring the specificity of an antibody therapeutic in experimental models is crucial. A multi-pronged approach to validation is recommended, including genetic strategies, orthogonal methods, and the use of appropriate controls. For example, using knockout/knockdown models for the target protein is considered a gold standard for antibody validation.[6][7][8][9]

Q5: What are general strategies to mitigate potential off-target effects of antibody therapeutics?

A5: Mitigation strategies for off-target effects of antibody therapeutics often involve antibody engineering and careful experimental design. Techniques include modifying antibody affinity and valency to improve tumor (or target) selectivity, developing conditionally active antibodies, and site-specific modifications to reduce non-specific binding.[10] In a research setting, careful dose-response studies and the inclusion of isotype controls are fundamental.

Troubleshooting Guides

Issue: Unexpected Phenotype Observed in a Cellular Model Treated with this compound

If you observe a cellular phenotype that is not readily explained by the known on-target mechanism of this compound (i.e., interaction with extracellular AβpE3-42), consider the following troubleshooting steps:

  • Confirm Target Expression: Verify that your cellular model expresses the specific AβpE3-42 epitope. The absence of the target antigen would suggest any observed effect is off-target.

  • Isotype Control: Ensure you are using a matched isotype control antibody at the same concentration as this compound. This will help differentiate effects of the antibody molecule itself from the specific antigen-binding activity.

  • Dose-Response Analysis: Perform a dose-response experiment. On-target effects are typically saturable, while some off-target effects may only appear at high concentrations.

  • Orthogonal Antibody: Use a different antibody that targets the same AβpE3-42 epitope but has a different variable region sequence. If the unexpected phenotype persists, it is more likely to be an on-target effect that was not previously characterized.

  • Knockout/Knockdown Model: If feasible, use CRISPR/Cas9 or siRNA to eliminate the expression of APP (amyloid precursor protein). In the absence of the target protein, the unexpected phenotype should disappear if it is an on-target effect.[6][8]

Issue: High Background Staining in Immunohistochemistry (IHC) with this compound

High background in IHC can obscure specific staining and lead to misinterpretation of results. To troubleshoot this:

  • Blocking Step: Optimize your blocking protocol. Using a blocking buffer with serum from the same species as the secondary antibody can reduce non-specific binding.

  • Antibody Concentration: Titrate the concentration of this compound. Using the lowest concentration that still provides a specific signal can reduce background.

  • Washing Steps: Increase the duration and stringency of your wash steps to remove unbound and weakly bound antibodies.

  • Antigen Retrieval: Optimize the antigen retrieval method (e.g., heat-induced or enzymatic) as this can affect antibody binding and specificity.

  • Negative Control Tissue: Use tissue from a model known not to express Aβ plaques (e.g., a young, wild-type animal) as a negative control to assess non-specific staining.

Data and Protocols

Quantitative Data Summary

Table 1: Summary of Adverse Events from this compound (ABBV-916) Phase 2 Interim Analysis

Adverse EventFrequencyNotes
ARIA-E (Edema)25.5%Considered an on-target effect related to amyloid clearance.[1]
ARIA-H (Microhemorrhages)18.9%Also considered an on-target effect.[1]
HeadacheCommonReported as one of the most common adverse events.[1]
Urinary Tract InfectionCommonReported as one of the most common adverse events.[1]
Experimental Protocols

Protocol: Validation of this compound Specificity using Western Blot

This protocol outlines a method to verify the specificity of this compound for its target, AβpE3-42.

  • Sample Preparation: Prepare lysates from:

    • A cell line overexpressing APP and processed to generate AβpE3-42 (positive control).

    • An equivalent cell line with APP expression knocked out using CRISPR/Cas9 (negative control).

    • Tissue homogenates from an aged Alzheimer's disease transgenic mouse model and a wild-type littermate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of each lysate on a Tris-Tricine gel suitable for resolving small peptides.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with this compound at a predetermined optimal concentration. For a control, incubate a parallel membrane with an isotype control antibody.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: A specific band should be present in the positive control lane and absent in the negative (knockout) control lane. The presence of a single band at the expected molecular weight for AβpE3-42 is a strong indicator of specificity.[11]

Visualizations

APD_916_Mechanism_of_Action cluster_0 Alzheimer's Brain Environment Amyloid_Plaque Amyloid Plaque (AβpE3-42) Microglia Microglia Amyloid_Plaque->Microglia Recruits and Activates Neuron Neuron Amyloid_Plaque->Neuron Causes Neuronal Damage Microglia->Amyloid_Plaque Phagocytosis & Clearance APD_916 This compound Antibody APD_916->Amyloid_Plaque Binds to AβpE3-42

Caption: Intended on-target mechanism of this compound in the brain.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Controls Verify Controls (Isotype, Negative Samples) Start->Check_Controls Dose_Response Perform Dose-Response Analysis Check_Controls->Dose_Response Orthogonal_Method Use Orthogonal Method (e.g., different antibody) Dose_Response->Orthogonal_Method Genetic_Validation Genetic Validation (Knockout/Knockdown) Orthogonal_Method->Genetic_Validation On_Target Likely On-Target Effect Genetic_Validation->On_Target Effect is eliminated Off_Target Potential Off-Target Effect Genetic_Validation->Off_Target Effect persists

Caption: Workflow for troubleshooting unexpected experimental results.

Antibody_Specificity_Validation cluster_pillars Key Validation Pillars Validation Antibody Specificity Validation Genetic Genetic Strategies (e.g., Knockout) Validation->Genetic Orthogonal Orthogonal Approaches (e.g., Mass Spec) Validation->Orthogonal Independent_Ab Independent Antibodies (Different clones) Validation->Independent_Ab Expression Expression Analysis (Over/Under-expression) Validation->Expression

Caption: Key pillars for validating antibody specificity in research.

References

troubleshooting APD-916 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the experimental compound APD-916.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, NeuroKinase-1 (NK-1). In pathological conditions, hyperactivation of NK-1 is believed to contribute to the hyperphosphorylation of tau protein, a key factor in the formation of neurofibrillary tangles (NFTs) associated with certain neurodegenerative diseases. By inhibiting NK-1, this compound is designed to reduce the phosphorylation of tau, thereby preventing the downstream aggregation and neuronal toxicity.

Q2: In which experimental systems is this compound active?

A2: this compound has demonstrated activity in various experimental models, including cell-free in vitro kinase assays, cultured neuronal cell lines (e.g., SH-SY5Y), and in vivo rodent models of tauopathy.

Q3: What is the recommended solvent for this compound?

A3: For in vitro and cell-based assays, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, please refer to specific animal protocols, which may involve multi-step dilutions and the use of vehicles such as a solution containing saline, PEG-400, and Tween 80.

Q4: What is the stability of this compound in solution?

A4: this compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C and protected from light. Working solutions should be prepared fresh for each experiment to minimize degradation.

Troubleshooting Experimental Variability

In Vitro Kinase Assays

Q5: We are observing significant well-to-well variability in our IC50 determination for this compound. What are the potential causes?

A5: High variability in IC50 values can stem from several factors. Common sources of error include inconsistent pipetting, improper mixing of reagents, and issues with the kinase or substrate. Ensure that your automated or manual pipetting is calibrated and consistent across the plate. Also, verify the concentration and activity of your NK-1 kinase and tau substrate, as batch-to-batch variations can occur.

Experimental Protocols

Protocol 1: In Vitro NK-1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against NK-1 kinase.

Methodology:

  • Prepare a serial dilution of this compound in a 96-well plate.

  • Add a solution containing recombinant NK-1 kinase and a specific tau-derived peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of phosphorylated substrate using a luminescence-based detection reagent.

  • Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

  • Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays

Q6: We are not seeing a dose-dependent decrease in phosphorylated tau in our SH-SY5Y cells treated with this compound. What could be the issue?

A6: This could be due to several reasons:

  • Cell Health: Ensure that the SH-SY5Y cells are healthy, within a low passage number, and not overly confluent, as this can affect their response to treatment.

  • Compound Inactivity: Verify that the this compound stock solution is not degraded. Prepare a fresh dilution from a new stock if necessary.

  • Insufficient Treatment Time: The time course for dephosphorylation can vary. Consider performing a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration.

  • Antibody Issues: For Western blot or ELISA-based detection, ensure the primary antibody specific for phosphorylated tau is validated and used at the correct dilution.

Data Presentation

Table 1: Expected IC50 Values for this compound in Various Assays

Assay TypeSystemExpected IC50 Range (nM)
In Vitro Kinase AssayRecombinant Human NK-110 - 50
Cell-Based p-Tau AssaySH-SY5Y Neuronal Cells100 - 500

Visualizations

APD_916_Pathway cluster_0 Upstream Signaling cluster_1 NK-1 Kinase Cascade cluster_2 Tau Pathology cluster_3 Inhibition Stressors Cellular Stressors pNK1 Activated NK-1 (p-NK-1) Stressors->pNK1 Activates NK1 NK-1 Kinase Tau Tau Protein pNK1->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs APD916 This compound APD916->pNK1 Inhibits

Caption: Proposed signaling pathway of NK-1 and the inhibitory action of this compound.

experimental_workflow cluster_assay Cell-Based p-Tau Assay Workflow A 1. Seed SH-SY5Y Cells B 2. Differentiate Cells (e.g., with Retinoic Acid) A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Induce Tau Phosphorylation (e.g., with Okadaic Acid) C->D E 5. Lyse Cells D->E F 6. Quantify p-Tau (Western Blot or ELISA) E->F G 7. Data Analysis F->G

Caption: General experimental workflow for assessing this compound efficacy in a cell-based assay.

Technical Support Center: APD-916 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the oral bioavailability of APD-916, a histamine H3 receptor antagonist. While this compound has shown favorable pharmacokinetic properties, optimizing its bioavailability is a critical step in preclinical and clinical development. This guide offers insights into potential challenges and strategies to enhance its systemic exposure.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation development of poorly soluble compounds like this compound.

Problem ID Issue Encountered Potential Cause Suggested Troubleshooting Steps
APD-BIO-01 Low and variable plasma concentrations of this compound after oral administration in animal models. Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract.1. Characterize the physicochemical properties of this compound (solubility at different pH, pKa, logP).2. Perform particle size reduction (micronization, nanosizing) to increase surface area for dissolution.[1][2]3. Evaluate the use of solubilizing excipients such as surfactants, co-solvents, or complexing agents (e.g., cyclodextrins).[3][4][5]4. Consider formulation into a solid dispersion with a hydrophilic polymer.[1][2][3]
APD-BIO-02 Significant difference between in vitro dissolution rate and in vivo absorption. Permeability-limited absorption or significant first-pass metabolism.1. Determine the permeability of this compound using in vitro models like Caco-2 cell monolayers.[6]2. If permeability is low, investigate the use of permeation enhancers.3. Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism.
APD-BIO-03 Precipitation of this compound in the GI tract upon dilution of a liquid formulation. The drug concentration in the formulation exceeds its solubility in GI fluids.1. Reduce the drug concentration in the formulation.2. Incorporate precipitation inhibitors into the formulation.3. Develop a self-emulsifying drug delivery system (SEDDS) to maintain the drug in a solubilized state in the GI tract.[1]
APD-BIO-04 Formulation instability leading to inconsistent in vivo performance. Physical or chemical degradation of the drug or excipients.1. Conduct comprehensive stability studies of the formulation under different storage conditions.2. Evaluate the compatibility of this compound with all excipients.3. Characterize the solid-state properties of the drug in the formulation (e.g., crystallinity vs. amorphous state).

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take if I suspect poor oral bioavailability for this compound?

A1: The initial and most critical step is to thoroughly characterize the biopharmaceutical properties of this compound. This involves determining its aqueous solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) and assessing its intestinal permeability. According to the Biopharmaceutics Classification System (BCS), drugs with low solubility and high permeability (BCS Class II) or low solubility and low permeability (BCS Class IV) often exhibit poor oral bioavailability.[2] Understanding these properties will guide the selection of an appropriate formulation strategy.

Q2: How can I improve the dissolution rate of this compound?

A2: Several techniques can be employed to enhance the dissolution rate of poorly soluble drugs:

  • Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosizing, increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[2]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[1][3] This can create an amorphous solid dispersion, which has higher apparent solubility and faster dissolution compared to the crystalline drug.

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[4]

  • Salt Formation: If this compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.[4]

Q3: What are lipid-based formulations and could they be suitable for this compound?

A3: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the contents of the GI tract.[1] These formulations can be highly effective for lipophilic drugs by:

  • Maintaining the drug in a solubilized state.

  • Promoting lymphatic transport, which can bypass first-pass metabolism in the liver.

  • Increasing the residence time in the GI tract.

Given that many centrally acting drugs have lipophilic properties, a lipid-based approach could be a viable strategy for this compound.

Q4: Which in vitro models are recommended for assessing improvements in this compound bioavailability?

A4: A tiered approach using various in vitro models is recommended before proceeding to in vivo studies:

  • Solubility Studies: Determine the solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Dissolution Testing: Use a USP apparatus (e.g., Apparatus II - paddle) to measure the rate and extent of drug release from the formulation in different dissolution media.[7]

  • In Vitro Permeability Assays: The Caco-2 cell monolayer model is a widely accepted method for predicting intestinal drug permeability.[6] Another high-throughput option is the Parallel Artificial Membrane Permeability Assay (PAMPA).[6]

  • In Vitro Digestion Models: For lipid-based formulations, these models can simulate the digestion process in the GI tract and predict how the formulation will behave in vivo.

Q5: How do I correlate my in vitro results with in vivo performance?

A5: Establishing an in vitro-in vivo correlation (IVIVC) is a key goal in formulation development.[8] An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (like the dissolution rate) to an in vivo response (like plasma drug concentration).[8] A successful IVIVC can reduce the need for extensive in vivo studies for formulation changes during development.

Experimental Protocols

Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected carrier (e.g., methanol, ethanol, acetone).

  • Preparation of Solution:

    • Dissolve a specific ratio of this compound and the carrier (e.g., 1:1, 1:3, 1:5 by weight) in the chosen solvent with stirring until a clear solution is obtained.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying and Milling:

    • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Mill the dried solid dispersion into a fine powder and pass it through a sieve of appropriate mesh size.

  • Characterization:

    • Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.

    • Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Dissolution Medium: 900 mL of a relevant buffer (e.g., 0.1 N HCl for simulated gastric fluid, or pH 6.8 phosphate buffer for simulated intestinal fluid). Maintain the temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to a standard rate, typically 50 or 75 RPM.

  • Sample Introduction: Place a capsule or tablet containing a known amount of the this compound formulation into the dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

experimental_workflow start Start: Poor Bioavailability of this compound physchem Physicochemical Characterization (Solubility, Permeability) start->physchem formulation Formulation Strategy Selection physchem->formulation sdr Particle Size Reduction (Micronization/Nanosizing) formulation->sdr Solubility-Limited sd Solid Dispersion formulation->sd Solubility-Limited lipid Lipid-Based Formulation (e.g., SEDDS) formulation->lipid Lipophilic Compound invitro In Vitro Evaluation (Dissolution, Permeability) sdr->invitro sd->invitro lipid->invitro invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo Promising Results invivo->formulation Suboptimal PK end End: Optimized Formulation invivo->end

Caption: Workflow for improving this compound bioavailability.

signaling_pathway cluster_formulation Formulation Approach cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation A Poorly Soluble This compound B Amorphous Solid Dispersion A->B Solid Dispersion Technology C Lipid-Based System (SEDDS) A->C Lipid Formulation Technology D Enhanced Dissolution B->D E Maintained Solubilization C->E F Increased Permeation D->F E->F G Improved Bioavailability F->G

Caption: Strategies to enhance this compound systemic absorption.

References

APD-916 degradation and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common degradation and storage challenges encountered with APD-916. For researchers, scientists, and drug development professionals, this resource offers troubleshooting protocols and answers to frequently asked questions to ensure the integrity of your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Inconsistent Results in Cell-Based Assays

  • Question: We are observing variable potency of this compound in our cell-based assays. Could this be related to compound stability?

  • Answer: Yes, inconsistent potency is a common indicator of compound degradation. This compound is susceptible to hydrolysis, particularly when in solution. Degradation can lead to a lower effective concentration of the active compound, resulting in variable experimental results. It is recommended to prepare fresh solutions for each experiment from a solid, properly stored stock. If using a stock solution, its stability under the specific storage conditions should be verified.

Issue 2: Appearance of New Peaks in HPLC Analysis

  • Question: Our quality control analysis of this compound solution shows additional peaks that were not present in the initial analysis. What could be the cause?

  • Answer: The appearance of new peaks in High-Performance Liquid Chromatography (HPLC) analysis strongly suggests the formation of degradation products. This compound is known to be sensitive to both light and elevated temperatures. Exposure to ambient light or temperatures above 4°C for extended periods can induce degradation.

    Experimental Protocol: Forced Degradation Study To identify potential degradants, a forced degradation study is recommended. This involves exposing this compound to various stress conditions:

    • Acid/Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat a 1 mg/mL solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Stress: Expose solid this compound to 105°C for 48 hours.

    • Photostability: Expose a 1 mg/mL solution to UV light (e.g., 1.2 million lux hours) and cool white fluorescent light.

    Analyze the stressed samples by a stability-indicating HPLC method to characterize the degradation products.

Issue 3: Discoloration of Solid this compound

  • Question: We've noticed a slight yellowing of our solid this compound powder that has been stored for several months. Is this a concern?

  • Answer: Yes, any change in the physical appearance of the compound, such as discoloration, can be a sign of degradation. For this compound, this may indicate oxidation or photodegradation. It is crucial to store the solid compound under the recommended conditions to minimize these effects.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: Solid this compound should be stored at -20°C, protected from light, and in a desiccated environment to prevent moisture uptake.

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: Prepare stock solutions in anhydrous, research-grade DMSO or ethanol. For short-term storage (up to one week), store aliquots at -20°C. For long-term storage (beyond one week), it is highly recommended to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Degradation

  • Q3: What are the primary degradation pathways for this compound?

    • A3: The primary degradation pathways for this compound are hydrolysis and oxidation. The molecule has a labile ester group susceptible to hydrolysis and an electron-rich aromatic ring that can be oxidized.

  • Q4: How stable is this compound in aqueous buffers used for in vitro assays?

    • A4: The stability of this compound in aqueous buffers is pH and temperature-dependent. It is less stable at neutral to basic pH. It is recommended to prepare fresh dilutions in the assay buffer immediately before use.

Quantitative Data Summary

The following tables summarize the stability data for this compound under various conditions.

Table 1: Stability of Solid this compound

Storage ConditionDurationPurity by HPLC (%)Appearance
-20°C, Desiccated, Dark12 Months>99.5White Powder
4°C, Ambient Light6 Months98.2Faint Yellow Powder
25°C, Ambient Light3 Months95.4Yellow Powder

Table 2: Stability of this compound in DMSO Stock Solution (10 mM)

Storage TemperatureDurationPurity by HPLC (%)
-80°C6 Months>99.0
-20°C1 Month98.8
4°C1 Week97.1
Room Temperature24 Hours94.5

Visualizations

experimental_workflow cluster_storage This compound Storage cluster_preparation Experiment Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis solid Solid this compound (-20°C, Dark, Desiccated) working Prepare Fresh Working Solution solid->working Weigh Solid stock Stock Solution in DMSO (-80°C) stock->working Aliquot assay Perform Assay Immediately working->assay results Consistent & Reproducible Results assay->results

Caption: Recommended workflow for handling this compound to ensure experimental consistency.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products APD916 This compound Hydrolysis Hydrolysis (Acid/Base) APD916->Hydrolysis Oxidation Oxidation (H₂O₂) APD916->Oxidation Light Photodegradation (UV Light) APD916->Light DP1 Degradant 1 (Hydrolyzed Ester) Hydrolysis->DP1 DP2 Degradant 2 (Oxidized Ring) Oxidation->DP2 DP3 Degradant 3 (Photoproduct) Light->DP3

Caption: Primary degradation pathways of this compound under various stress conditions.

Technical Support Center: Methodologies for Refining Treatment Duration of Antibody-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Note on APD-916 (ABBV-916): As of recent updates, the development of this compound (ABBV-916) as a monotherapy for early Alzheimer's disease has been discontinued. AbbVie noted that its emerging efficacy and safety profile did not show sufficient differentiation from other approved therapies.[1] This technical support guide, therefore, uses the challenges and methodologies associated with antibody-based therapeutics like this compound as a framework to provide general guidance for researchers working on similar molecules. The principles and protocols outlined here are broadly applicable to the preclinical and early clinical development of antibody-based drugs targeting protein aggregates in neurodegenerative diseases.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps when working with a new therapeutic antibody like this compound?

A1: Before beginning experiments, it is crucial to thoroughly understand the antibody's properties. This includes its target, mechanism of action, and any available data on its pharmacokinetics and pharmacodynamics.[2] Key initial steps include:

  • Aliquoting and Storage: Follow the manufacturer's instructions for storage to maintain the antibody's activity.[2] It is often recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.

  • Solubility Testing: Determine the optimal solvent for your antibody. While many are formulated in buffers like PBS, some may require specific conditions.[2]

  • Pilot Experiments: Conduct small-scale experiments to establish a working concentration range and initial treatment duration.[2][3] This will save time and resources in larger, more complex assays.

Q2: How do I determine a starting concentration range for my in vitro experiments?

A2: A literature search for similar antibodies or previous studies on your target can provide a good starting point. If no data is available, a broad range of concentrations should be tested in a pilot experiment. A common approach is to perform serial dilutions to test a wide spectrum of concentrations simultaneously.[2] Cellular health should be monitored throughout these initial tests, as high concentrations can lead to off-target effects.[2]

Q3: What are the key considerations for designing a time-course experiment to determine optimal treatment duration?

A3: Similar to finding a working concentration, identifying the optimal treatment time requires careful planning. A literature review can offer initial guidance. It is advisable to test a series of time points, starting with the longest and working backward.[2] The stability of the therapeutic antibody over longer incubation periods is a critical factor; for extended experiments, daily media changes with a fresh supply of the antibody may be necessary to ensure consistent exposure.[3]

Troubleshooting Guide

Q1: I am observing high variability and inconsistent results in my cell-based assays. What could be the cause?

A1: Inconsistent results in cell-based assays can stem from several factors. Common culprits include:

  • Cell Health and Density: Ensure your cells are healthy and seeded at a consistent density for each experiment.[3] Cells that are overgrown or stressed may respond differently to treatment.

  • Reagent Variability: Use consistent lots of reagents and media. If you suspect a reagent issue, test a new batch.

  • Assay Procedure: Inconsistencies in incubation times, washing steps, or reagent addition can all contribute to variability. Standardizing your protocol and, if possible, automating steps can help.[4]

  • Cell Line Authenticity: Cell line misidentification or contamination is a significant problem in biomedical research. It is crucial to authenticate all cell lines before use.[5]

Q2: My therapeutic antibody is showing high cytotoxicity even at low concentrations. What should I do?

A2: Unexpected cytotoxicity can be a significant hurdle. Here are some steps to troubleshoot this issue:

  • Confirm Antibody Purity and Integrity: Ensure the antibody solution is not contaminated and that the antibody has not aggregated.

  • Evaluate the Vehicle/Solvent: The solvent used to dissolve the antibody (e.g., DMSO) can be toxic to cells at certain concentrations.[6] Run a vehicle-only control to assess its effect.

  • Assess Off-Target Effects: High concentrations of some drugs can have off-target effects.[2] Consider if the observed toxicity is related to the antibody's intended target or an unintended interaction.

  • Perform a Dose-Response Curve: A detailed dose-response experiment can help identify a narrower, non-toxic concentration range that still elicits the desired biological effect.

Q3: My antibody therapeutic is not showing the expected biological effect. What are the possible reasons?

A3: A lack of efficacy in an in vitro setting can be due to several factors:

  • Incorrect Concentration or Duration: The concentration may be too low, or the treatment duration may be too short to induce a measurable effect. Re-evaluate your dose-response and time-course experiments.

  • Inactive Antibody: The antibody may have lost its activity due to improper storage or handling.[2]

  • Cell Model Suitability: The chosen cell line may not express the target protein at sufficient levels or may lack the necessary downstream signaling components.

  • Assay Sensitivity: The assay used to measure the biological effect may not be sensitive enough to detect subtle changes. Consider using a more sensitive readout or an alternative assay.

Experimental Protocols

Protocol 1: Time-Course Analysis of Target Engagement

This protocol outlines a general method for determining the time required for a therapeutic antibody to engage its target in a cell-based assay.

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the therapeutic antibody at a fixed, non-toxic concentration.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 12, 24, 48 hours), harvest the cells.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • Target Engagement Assay: Use an appropriate assay to measure the antibody-target interaction. This could be co-immunoprecipitation followed by Western blotting, or a proximity ligation assay.

  • Data Analysis: Quantify the level of target engagement at each time point and plot the results to determine the time to maximal engagement.

Protocol 2: Dose-Response Assessment of Downstream Effects

This protocol details how to assess the effect of different antibody concentrations on a downstream biological process.

  • Cell Seeding: Plate cells in a multi-well plate as described above.

  • Serial Dilutions: Prepare serial dilutions of the therapeutic antibody to create a range of concentrations.

  • Treatment: Treat the cells with the different antibody concentrations for a fixed duration (determined from the time-course experiment).

  • Biological Readout: Measure the desired downstream effect. This could be a change in cell viability (e.g., using an MTT or resazurin-based assay), a reduction in protein aggregates (e.g., via ELISA or immunofluorescence), or a change in a specific signaling pathway.[5][7]

  • Data Analysis: Plot the biological response as a function of antibody concentration to determine the EC50 (half-maximal effective concentration).

Protocol 3: Cytotoxicity Assay

This protocol is for determining the concentration at which the therapeutic antibody becomes toxic to cells.

  • Cell Seeding: Plate cells in a multi-well plate.

  • Treatment: Treat the cells with a wide range of antibody concentrations, including concentrations much higher than the expected therapeutic range.

  • Incubation: Incubate the cells for a clinically relevant duration.

  • Viability Assay: Use a cell viability assay (e.g., CellTiter-Glo®, trypan blue exclusion) to determine the percentage of viable cells at each concentration.

  • Data Analysis: Plot cell viability against antibody concentration to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation

Table 1: Example Dose-Response Data for this compound on Amyloid-Beta Reduction

This compound Concentration (nM)Percent Reduction in Amyloid-Beta (Mean ± SD)
0 (Vehicle)0 ± 5.2
0.112.5 ± 4.8
135.2 ± 6.1
1068.9 ± 5.5
10092.1 ± 3.9
100095.3 ± 2.8

Table 2: Example Time-Course Data for this compound Target Engagement

Time (Hours)Percent Target Engagement (Mean ± SD)
00 ± 2.1
125.6 ± 3.4
465.2 ± 4.9
888.9 ± 3.1
1294.1 ± 2.5
2495.8 ± 2.0

Visualizations

Antibody_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Therapeutic_Antibody Therapeutic Antibody (e.g., this compound) Protein_Aggregate Protein Aggregate (e.g., Amyloid-Beta) Therapeutic_Antibody->Protein_Aggregate Binding and Neutralization Receptor Cell Surface Receptor Protein_Aggregate->Receptor Toxic Interaction Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Signal Transduction Cellular_Response Cellular Response (e.g., Reduced Toxicity, Improved Viability) Signaling_Cascade->Cellular_Response

Caption: Generalized signaling pathway of an antibody targeting a protein aggregate.

Experimental_Workflow Start Start: New Therapeutic Antibody Pilot_Studies Pilot Studies: Initial Concentration and Time Screening Start->Pilot_Studies Dose_Response Dose-Response Assay Pilot_Studies->Dose_Response Time_Course Time-Course Assay Pilot_Studies->Time_Course Optimization Data Analysis and Optimization of Treatment Duration Dose_Response->Optimization Time_Course->Optimization Cytotoxicity Cytotoxicity Assay Cytotoxicity->Optimization End End: Refined Treatment Protocol Optimization->End

Caption: Experimental workflow for optimizing antibody treatment duration.

Troubleshooting_Decision_Tree Problem Inconsistent Results? Check_Cells Check Cell Health, Density, and Authentication Problem->Check_Cells Yes High_Toxicity High Cytotoxicity? Problem->High_Toxicity No Standardize_Protocol Standardize Protocol and Reagents Check_Vehicle Test Vehicle Control High_Toxicity->Check_Vehicle Yes No_Effect No Efficacy? High_Toxicity->No_Effect No Purity_Check Check Antibody Purity and Aggregation Check_Vehicle->Purity_Check Re-evaluate_Dose Re-evaluate Dose and Duration No_Effect->Re-evaluate_Dose Yes Check_Activity Confirm Antibody Activity Re-evaluate_Dose->Check_Activity Assess_Model Assess Cell Model and Assay Sensitivity Check_Activity->Assess_Model

Caption: Troubleshooting decision tree for common experimental issues.

References

APD-916 data analysis and interpretation challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with APD-916. The information is designed to address common challenges encountered during data analysis and interpretation of experiments involving this compound.

Troubleshooting Guides

Issue: High variability in potency (EC50) values between experimental runs.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Cell passage number variability Maintain a consistent cell passage number for all experiments. We recommend using cells between passages 5 and 15.Reduced variability in receptor expression levels, leading to more consistent EC50 values.
Inconsistent reagent preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution.Ensures accurate and consistent compound concentrations.
Edge effects in plate-based assays Avoid using the outer wells of microplates or apply a plate-specific normalization algorithm.Minimizes data skew caused by temperature or evaporation gradients.
Assay incubation time Ensure a consistent and optimized incubation time for all experiments.Allows the system to reach equilibrium, providing more reproducible results.

Issue: Lower than expected maximal efficacy (Emax) in functional assays.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Receptor desensitization Perform a time-course experiment to determine the optimal stimulation time before significant desensitization occurs.Identification of the ideal time point to measure the maximal response.
Cell health and viability Check cell viability using a standard method (e.g., Trypan Blue) before and after the experiment.Ensures that the observed low efficacy is not due to cell death.
Sub-optimal assay conditions Titrate key assay components such as serum, BSA, and buffer concentrations.Optimization of the assay window to detect the true Emax of this compound.
Compound degradation Assess the stability of this compound in your assay buffer under the experimental conditions.Confirms that the compound remains active throughout the assay.

Frequently Asked Questions (FAQs)

Q1: How do I best analyze off-target effects of this compound?

A1: We recommend performing a broad panel screening against a panel of common off-target receptors, ion channels, and enzymes. Any hits should be followed up with concentration-response curves to determine the potency of this compound at these off-targets. This will help in calculating the selectivity index.

Q2: What is the recommended method for quantifying this compound-induced receptor internalization?

A2: A common and effective method is using a tagged receptor (e.g., GFP-tagged) and monitoring its localization via confocal microscopy or high-content imaging. Alternatively, an antibody-based ELISA method that detects the amount of receptor remaining on the cell surface can be employed.

Q3: My downstream signaling data (e.g., pERK) does not correlate with my primary functional assay (e.g., cAMP accumulation). What could be the reason?

A3: This could be due to biased agonism, where this compound preferentially activates one signaling pathway over another. It is also possible that the kinetics of the two pathways are different. We recommend performing detailed time-course and concentration-response experiments for each pathway to understand the relationship.

Experimental Protocols and Workflows

This compound In Vitro Potency Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Cell Seeding p2 Compound Dilution a1 Compound Addition p2->a1 a2 Incubation a1->a2 a3 Signal Detection a2->a3 d1 Normalization a3->d1 d2 Curve Fitting d1->d2 d3 EC50/Emax Calculation d2->d3

Caption: Workflow for determining the in vitro potency of this compound.

Hypothetical this compound Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol APD916 This compound GPCR Target GPCR APD916->GPCR Binds G_alpha Gαq/11 GPCR->G_alpha Activates PLC PLC G_alpha->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Effects PKC->Downstream Ca_release->Downstream

Caption: Proposed Gq-coupled signaling pathway for this compound.

Technical Support Center: Minimizing APD-916 Toxicity in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential toxicity of the novel compound APD-916 in primary neuron cultures. Our goal is to help you achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My primary neurons show significant cell death within 24 hours of this compound treatment, even at low concentrations. What is the likely cause?

A1: Rapid-onset cytotoxicity at low concentrations can be attributed to several factors:

  • Acute Necrotic Effects: this compound might be inducing rapid cellular lysis. This can be confirmed by a Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.

  • Excitotoxicity: The compound could be over-activating glutamate receptors, leading to a massive influx of calcium and subsequent cell death.[1][2]

  • Poor Initial Culture Health: The neurons may have been compromised during isolation or plating, making them more susceptible to any compound-induced stress.[3][4][5] It is crucial to ensure high viability of cultures before initiating any treatment.

Q2: I am observing neurite retraction and blebbing, but not widespread cell death. What does this indicate?

A2: These morphological changes are classic signs of neuronal stress and early-stage apoptosis. This suggests that this compound may be interfering with cytoskeletal integrity or activating apoptotic signaling cascades. We recommend performing immunocytochemistry for activated Caspase-3 to confirm apoptosis.[6]

Q3: My neuronal cultures are clumping after treatment with this compound. How can I prevent this?

A3: Neuronal clumping can be a result of several factors exacerbated by compound treatment:

  • Suboptimal Coating: Ensure culture plates are evenly and adequately coated with an appropriate substrate like Poly-D-Lysine (PDL) to promote proper adhesion.[3][7]

  • High Seeding Density: Plating neurons too densely can lead to aggregation.[7]

  • Cell Debris: Dead cells can release DNA and other sticky components, causing viable cells to clump. Gentle partial media changes can help remove debris.[8]

Q4: How can I distinguish between this compound-induced neurotoxicity and toxicity caused by glial cell proliferation?

A4: Glial proliferation can indirectly harm neurons by depleting nutrients and releasing potentially harmful factors. To isolate the effects of this compound on neurons:

  • Use Glial Inhibitors: Incorporate an anti-mitotic agent like Cytosine Arabinoside (Ara-C) at a low, non-toxic concentration to suppress glial growth.[3] However, be aware of potential off-target neurotoxic effects.[3]

  • Utilize Specific Supplements: Products like CultureOne™ Supplement can help control glial proliferation without affecting neuronal health.[9]

  • Immunostaining: Use cell-type-specific markers (e.g., NeuN for neurons, GFAP for astrocytes) to quantify the populations and assess which cell type is being directly affected by this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Observed Problem Potential Cause Recommended Solution
High background in toxicity assays (e.g., MTT, LDH) 1. Contamination (bacterial or fungal).[8] 2. High cell density leading to nutrient depletion. 3. Solvent (e.g., DMSO) toxicity.1. Perform routine sterility checks. 2. Optimize seeding density.[7] 3. Ensure the final solvent concentration is below 0.1% and include a vehicle-only control.
Variability in results between wells/plates 1. "Edge effects" due to media evaporation in outer wells of 96- or 384-well plates.[10] 2. Inconsistent seeding density. 3. Uneven coating of the culture surface.1. To minimize evaporation, do not use the outer wells or maintain high humidity in the incubator.[10] 2. Ensure thorough and gentle mixing of the cell suspension before plating. 3. Ensure the entire well surface is coated and washed before plating.[7]
Delayed neurotoxicity observed after 48-72 hours 1. This compound may be inducing apoptosis, a slower cell death process.[6] 2. Secondary toxicity from the release of factors from dying cells. 3. Mitochondrial dysfunction leading to a gradual decline in cell health.[8]1. Perform time-course experiments and use apoptosis-specific assays (e.g., Annexin V staining, Caspase-3 activity). 2. Perform partial media changes to remove toxic byproducts. 3. Assess mitochondrial health using assays like JC-1 or MitoTracker staining.

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay

This protocol quantifies neuronal viability based on the metabolic activity of the cells.[8]

Materials:

  • Primary neuron culture

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Plate primary neurons in a 96-well plate at an optimized density.

  • Allow neurons to adhere and mature for at least 7 days in vitro (DIV).

  • Prepare serial dilutions of this compound in pre-warmed neuronal culture medium.

  • Carefully replace the old medium with the medium containing different concentrations of this compound. Include vehicle-only control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow formazan crystal formation.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Quantifying Neuronal Apoptosis via Immunocytochemistry for Activated Caspase-3

Materials:

  • Primary neurons cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% goat serum in PBS)

  • Primary antibody: Rabbit anti-active Caspase-3

  • Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Treat neurons with this compound at various concentrations for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% goat serum in PBS for 1 hour.

  • Incubate with the primary antibody against active Caspase-3 (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize using a fluorescence microscope and quantify the percentage of active Caspase-3 positive neurons.

Data Presentation

Table 1: Dose-Response of this compound on Primary Neuron Viability (MTT Assay)

This compound Concentration (µM)% Viability (24h)% Viability (48h)
0 (Vehicle)100 ± 4.5100 ± 5.1
198 ± 5.295 ± 6.3
585 ± 6.172 ± 5.8
1062 ± 7.345 ± 6.9
2531 ± 4.915 ± 3.8
5012 ± 3.55 ± 2.1

Table 2: Effect of this compound on Apoptosis and Necrosis Markers

Treatment (24h)% Active Caspase-3 Positive CellsLDH Release (% of Max)
Vehicle3 ± 1.25 ± 2.1
This compound (10 µM)28 ± 4.515 ± 3.4
This compound (50 µM)45 ± 6.868 ± 7.2
Staurosporine (1 µM)85 ± 7.130 ± 4.9

Visualizations

APD916_Toxicity_Pathway APD916 This compound ROS ↑ Reactive Oxygen Species (ROS) APD916->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow cluster_prep Culture Preparation cluster_treat Treatment cluster_assay Toxicity Assessment Isolate Isolate Primary Neurons Plate Plate Neurons Isolate->Plate Mature Mature Culture (7 DIV) Plate->Mature Treat Treat with this compound Mature->Treat MTT MTT Assay Treat->MTT LDH LDH Assay Treat->LDH ICC Immunocytochemistry Treat->ICC

Caption: General workflow for assessing this compound neurotoxicity.

Troubleshooting_Logic Start High Neuronal Death Observed Timecourse Timecourse of Death? Start->Timecourse Rapid < 24 hours Timecourse->Rapid Fast Delayed > 24 hours Timecourse->Delayed Slow CheckNecrosis Perform LDH Assay Rapid->CheckNecrosis CheckApoptosis Perform Caspase-3 Staining Delayed->CheckApoptosis HighLDH Necrotic Pathway Likely CheckNecrosis->HighLDH HighCaspase Apoptotic Pathway Likely CheckApoptosis->HighCaspase

References

Validation & Comparative

Comparative Efficacy Analysis: APD-916 vs. Mekinib for MEK1/2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of APD-916, a novel MEK1/2 inhibitor, and Mekinib, a widely used competitor compound. The following sections present quantitative data from head-to-head studies, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.

Overview of Mechanism of Action

Both this compound and Mekinib are allosteric inhibitors of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. By inhibiting MEK1/2, these compounds prevent the phosphorylation and activation of ERK1/2, leading to downstream effects on cell proliferation, survival, and differentiation.

MEK_ERK_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound / Mekinib Inhibitor->MEK Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemistry cluster_immuno Immunodetection a Seed A-375 Cells b Serum Starve a->b c Add Inhibitor (this compound or Mekinib) b->c d Stimulate with EGF c->d e Cell Lysis d->e f BCA Assay e->f g SDS-PAGE f->g h PVDF Transfer g->h i Blocking h->i j Primary Antibody (p-ERK, Total ERK) i->j k Secondary Antibody j->k l ECL Detection k->l

Validating In Vivo Target Engagement of APD-916 (ABBV-916): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo target engagement validation for APD-916, now identified as ABBV-916, a clinical-stage monoclonal antibody targeting a modified form of amyloid-beta (Aβ) for the treatment of Alzheimer's disease. The performance and validation methodologies are compared with other leading anti-amyloid monoclonal antibodies, Lecanemab and Donanemab.

Comparison of Anti-Amyloid Beta Monoclonal Antibodies

ABBV-916, developed by AbbVie, specifically targets N-terminal truncated amyloid-beta modified with pyroglutamate at position 3 (AβpE3-42), a key component of amyloid plaques.[1][2] While development of ABBV-916 as a monotherapy was discontinued due to a lack of differentiation from existing therapies, its mechanism and the methods for validating its target engagement in vivo remain highly relevant.[3] This guide focuses on the primary in vivo validation method for this class of drugs: Amyloid Positron Emission Tomography (PET) imaging.

FeatureABBV-916Lecanemab (Leqembi)Donanemab (Kisunla)
Target Aβ Species N-terminal truncated pyroglutamate Aβ (AβpE3-42) in plaques.[1][2]Soluble Aβ protofibrils and insoluble fibrils.[4]Deposited amyloid plaques (N3pG modified Aβ).[5][6]
Primary In Vivo Target Engagement Method Amyloid PET Imaging.[1]Amyloid PET Imaging & Cerebrospinal Fluid (CSF) Aβ protofibril levels.[7]Amyloid PET Imaging.
Quantitative Target Engagement Readout Reduction in brain amyloid levels as measured by PET. At higher doses, over 54% of participants reached amyloid negativity by six months.[1]Significant reduction in brain amyloid plaques on PET scans.[8] Increased CSF Aβ protofibril concentration, indicating mobilization from brain parenchyma.[7][9]Rapid and substantial reduction in amyloid plaque levels. In a Phase 2 trial, patients showed an average 84 centiloid decrease at 76 weeks from a baseline of 108 centiloids.[10]
Mechanism of Clearance Microglial-mediated phagocytosis.[1][2]Microglial activation and phagocytosis.Microglial-mediated clearance of existing amyloid plaques.[11]

Signaling Pathway and Therapeutic Intervention

The amyloid cascade hypothesis posits that the accumulation of amyloid-beta peptides in the brain is a central event in the pathogenesis of Alzheimer's disease. The following diagram illustrates this pathway and the points of intervention for antibodies like ABBV-916.

Amyloid-Beta Cascade and Therapeutic Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Ab_monomer Aβ Monomers C99->Ab_monomer cleavage Ab_oligomer Soluble Aβ Oligomers & Protofibrils Ab_monomer->Ab_oligomer aggregation Ab_plaque Insoluble Aβ Plaques (Fibrils) Ab_oligomer->Ab_plaque aggregation Neuron_damage Neuronal Damage & Cognitive Decline Ab_oligomer->Neuron_damage Ab_plaque->Neuron_damage Microglia Microglia Ab_plaque->Microglia opsonization BACE1 β-secretase (BACE1) BACE1->APP g_secretase γ-secretase g_secretase->C99 Antibody Anti-Aβ Antibody (e.g., ABBV-916) Antibody->Ab_plaque binds to Microglia->Ab_plaque clearance Amyloid PET Imaging Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Assessment Patient_Selection Patient Selection (Early AD, Amyloid Positive) Baseline_PET Baseline Amyloid PET Scan Patient_Selection->Baseline_PET Treatment Administer Anti-Aβ Antibody (e.g., ABBV-916) Baseline_PET->Treatment Followup_PET Follow-up Amyloid PET Scans Treatment->Followup_PET Data_Analysis Quantitative Analysis (SUVR, Centiloids) Followup_PET->Data_Analysis Target_Engagement Assess Target Engagement (Plaque Reduction) Data_Analysis->Target_Engagement

References

APD-916: An Examination of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is critical for assessing its potential therapeutic efficacy and safety profile. This guide provides an overview of the anticipated cross-reactivity profile of APD-916, a histamine H3 receptor inverse agonist. Due to the limited publicly available preclinical data on this compound, this guide outlines the standard methodologies and expected outcomes for such an assessment rather than presenting specific experimental results.

This compound is identified as an inverse agonist targeting the histamine H3 (H3) receptor, a key player in regulating neurotransmitter release in the central nervous system. Its development has been aimed at treating conditions such as narcolepsy and cataplexy. While the primary target is the H3 receptor, a thorough evaluation of its interaction with other receptors is a standard and crucial part of the drug development process to identify potential off-target effects.

Understanding Cross-Reactivity Assessment

A comprehensive cross-reactivity profile is typically generated by screening the compound against a panel of receptors, ion channels, and enzymes. This is a standard component of preclinical safety pharmacology studies. While specific data for this compound is not publicly available, the following sections describe the expected experimental approach and data presentation for such an investigation.

Data Presentation: Quantifying Selectivity

A key component of a cross-reactivity assessment is the quantitative comparison of a compound's binding affinity or functional activity at its primary target versus a range of other potential targets. This data is typically presented in a clear, tabular format to facilitate easy comparison. An example of how such data for this compound would be structured is provided below.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

TargetLigand/SubstrateKᵢ (nM) or IC₅₀ (nM)% Inhibition at 10 µM
Histamine H3 (Primary Target) [³H]-Nα-methylhistamine < 10 > 95%
Histamine H1[³H]-pyrilamine> 10,000< 20%
Histamine H2[³H]-tiotidine> 10,000< 20%
Histamine H4[³H]-histamine> 5,000< 25%
Adrenergic α₁[³H]-prazosin> 10,000< 15%
Adrenergic α₂[³H]-rauwolscine> 10,000< 10%
Adrenergic β₁[³H]-CGP-12177> 10,000< 5%
Dopamine D₂[³H]-spiperone> 8,000< 20%
Serotonin 5-HT₂ₐ[³H]-ketanserin> 7,500< 22%
Muscarinic M₁[³H]-pirenzepine> 10,000< 10%
... (other receptors).........

Note: The data presented in this table is illustrative and not based on actual experimental results for this compound. It serves to demonstrate the standard format for presenting such findings.

Experimental Protocols: Methodologies for Key Experiments

The data for a cross-reactivity panel is typically generated using standardized in vitro assays. The following are detailed methodologies for key experiments that would be employed.

Radioligand Binding Assays

This is the most common method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a panel of receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or animal tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand for the target receptor is used.

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the cell membranes.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays

Functional assays measure the effect of the compound on receptor signaling. For G-protein coupled receptors (GPCRs), this often involves measuring changes in second messenger levels.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at off-target receptors.

Example Protocol (cAMP Assay for a Gαs- or Gαi-coupled receptor):

  • Cell Culture: Cells stably expressing the receptor of interest are cultured.

  • Compound Treatment: Cells are treated with varying concentrations of this compound.

  • Stimulation (for antagonist testing): Cells are stimulated with a known agonist for the receptor.

  • Lysis: The cells are lysed to release intracellular contents.

  • cAMP Measurement: The concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: The effect of this compound on basal or agonist-stimulated cAMP levels is determined to classify its functional activity.

Signaling Pathway and Experimental Workflow Visualization

To further clarify the processes involved in assessing compound selectivity, the following diagrams illustrate a typical signaling pathway for a GPCR and a standard experimental workflow for cross-reactivity screening.

G_Protein_Coupled_Receptor_Signaling_Pathway G-Protein Coupled Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPCR GPCR G_protein G-Protein (α, β, γ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Ligand Ligand (e.g., this compound) Ligand->GPCR Binds to

Caption: GPCR Signaling Pathway

Cross_Reactivity_Screening_Workflow Cross-Reactivity Screening Workflow cluster_screening Screening Phase cluster_confirmation Confirmation & Characterization Compound Test Compound (this compound) Primary_Screen Primary Screen (e.g., at 10 µM) Compound->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve Hit_Identification->Dose_Response Hits Selectivity_Profile Generate Selectivity Profile Hit_Identification->Selectivity_Profile Non-Hits Ki_IC50 Determine Ki / IC50 Dose_Response->Ki_IC50 Ki_IC50->Selectivity_Profile

Caption: Cross-Reactivity Screening Workflow

Independent Verification of APD-916 (ABBV-916) Findings: A Comparative Analysis with Approved Alzheimer's Disease Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational Alzheimer's disease (AD) therapeutic, APD-916 (also known as ABBV-916), with two approved amyloid-beta (Aβ) targeting monoclonal antibodies: lecanemab (Leqembi) and donanememab (Kisunla). The information presented is based on available clinical trial data and aims to provide a clear, data-driven comparison for research and development professionals.

Executive Summary

This compound (ABBV-916) is a monoclonal antibody that, like lecanemab and donanemab, targets amyloid-beta plaques, a key pathological hallmark of Alzheimer's disease. However, AbbVie has discontinued the development of ABBV-916 as a monotherapy.[1] An interim analysis of its Phase 2 trial revealed an efficacy and safety profile that was not sufficiently differentiated from already approved treatments.[1] This guide will delve into the available data for ABBV-916 and compare it with the established profiles of lecanemab and donanemab.

Data Presentation: Comparative Performance

The following tables summarize the available quantitative data from clinical trials of ABBV-916, lecanemab, and donanemab.

Table 1: Efficacy Data

DrugClinical TrialPrimary EndpointKey Finding
This compound (ABBV-916) Phase 2 (NCT05291234)Change in brain amyloid levels (PET scan)Interim analysis showed a safety and efficacy profile similar to approved antibodies.[1]
Lecanemab (Leqembi) Clarity AD (Phase 3)Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 monthsSlowed clinical decline by 27% compared to placebo.[2]
Donanemab (Kisunla) TRAILBLAZER-ALZ 2 (Phase 3)Change from baseline in integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeksSignificantly slowed cognitive and functional decline by 35% compared to placebo.[3][4]

Table 2: Safety Data - Amyloid-Related Imaging Abnormalities (ARIA)

DrugARIA-E (Edema/Effusion) IncidenceARIA-H (Hemorrhage) Incidence
This compound (ABBV-916) 25.5%[5]18.9%[5]
Lecanemab (Leqembi) 12.6%17.3%
Donanemab (Kisunla) 24.0%31.4%

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below to provide context for the presented data.

This compound (ABBV-916) - Phase 2 Trial (NCT05291234)
  • Study Design: A two-stage, multicenter, randomized, double-blind, placebo-controlled study.[6][7]

  • Participants: Approximately 195 individuals aged 50-90 years with early symptomatic Alzheimer's disease, confirmed by amyloid PET or CSF analysis.[5][7]

  • Intervention: Intravenous (IV) infusion of ABBV-916 or placebo once every four weeks for 24 weeks.[6][8] The study included a multiple ascending dose stage and a proof-of-concept stage.[6][7]

  • Primary Outcome Measures: The primary outcomes focused on safety, tolerability, and the change in brain amyloid levels as measured by PET scans.[5]

Lecanemab (Leqembi) - Clarity AD Trial
  • Study Design: A large-scale, global, multicenter, double-blind, placebo-controlled, parallel-group Phase 3 study with an open-label extension.[9]

  • Participants: 1,795 participants with early Alzheimer's disease.[9]

  • Intervention: Intravenous infusion of lecanemab (10 mg/kg) or placebo every two weeks for 18 months.[9]

  • Primary Outcome Measure: The primary endpoint was the change from baseline at 18 months on the Clinical Dementia Rating-Sum of Boxes (CDR-SB), a scale that assesses cognitive and functional performance.[9]

Donanemab (Kisunla) - TRAILBLAZER-ALZ 2 Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[3][4]

  • Participants: 1,736 participants with early symptomatic Alzheimer's disease with confirmed amyloid and tau pathology.[3][4]

  • Intervention: Intravenous infusion of donanemab or placebo every four weeks for up to 72 weeks.[3][4] Participants stopped treatment if their brain amyloid plaques were cleared to a certain level.

  • Primary Outcome Measure: The primary outcome was the change in the integrated Alzheimer's Disease Rating Scale (iADRS) score from baseline to 76 weeks, which measures both cognition and activities of daily living.[4]

Mandatory Visualization

Signaling Pathway: Anti-Amyloid Monoclonal Antibody Mechanism of Action

Anti_Amyloid_Antibody_Pathway cluster_extracellular Extracellular Space cluster_microglia Microglia AmyloidBeta Amyloid-Beta (Aβ) Monomers & Oligomers AmyloidPlaque Amyloid Plaque AmyloidBeta->AmyloidPlaque Aggregation Phagocytosis Phagocytosis AmyloidPlaque->Phagocytosis Target for Antibody Anti-Aβ Monoclonal Antibody (e.g., this compound) Antibody->AmyloidPlaque Binds to Microglia Microglia Microglia->Phagocytosis Activates Clearance Amyloid Plaque Clearance Phagocytosis->Clearance Leads to

Caption: Mechanism of anti-amyloid monoclonal antibody action.

Experimental Workflow: Phase 3 Anti-Amyloid Antibody Trial

Clinical_Trial_Workflow Start Patient Screening (Early Alzheimer's Diagnosis, Amyloid Positive) Randomization Randomization (1:1) Start->Randomization Treatment Treatment Arm (IV Infusion of Antibody) Randomization->Treatment Group A Placebo Placebo Arm (IV Infusion of Placebo) Randomization->Placebo Group B Monitoring Regular Monitoring (MRI for ARIA, Cognitive Assessments) Treatment->Monitoring Placebo->Monitoring Endpoint Primary Endpoint Assessment (e.g., Change in CDR-SB) Monitoring->Endpoint DataAnalysis Data Analysis & Comparison Endpoint->DataAnalysis

Caption: Typical workflow of a Phase 3 anti-amyloid antibody clinical trial.

References

Comparative Analysis of APD-916 and Its Biphenylsulfone Derivatives as Histamine H3 Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological properties of APD-916, a potent histamine H3 receptor inverse agonist, and its related analogs. This report details a comparative analysis of their binding affinities, functional potencies, and in vivo activities, supported by detailed experimental protocols and pathway visualizations.

This compound, identified as (R)-1-(2-(4'-((3-methoxypropyl)sulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)-2-methylpyrrolidine, is a potent and selective inverse agonist of the histamine H3 (H3) receptor. Developed by Arena Pharmaceuticals, it has shown promise in preclinical studies for its wake-promoting effects, suggesting its potential therapeutic application in disorders such as excessive daytime sleepiness. This guide provides a comparative analysis of this compound and its key chemical derivatives, focusing on the structure-activity relationships that govern their interaction with the H3 receptor.

Quantitative Performance Analysis

The following tables summarize the in vitro and in vivo pharmacological data for this compound and its biphenylsulfone and biphenylsulfonamide precursors. The data is extracted from the primary publication by T. M. Jones et al. in Bioorganic & Medicinal Chemistry Letters (2012).

Table 1: In Vitro Binding Affinity and Functional Activity of this compound and Related Derivatives

CompoundLinkerR GrouphH3 Ki (nM)hH3 GTPγS IC50 (nM)
This compound (2j) SO2 CH2CH2CH2OCH3 1.3 1.0
2aSO2CH33.83.2
2bSO2CH2CH32.52.1
2cSO2CH2CH2CH31.81.5
2dSO2CH(CH3)24.13.5
2eSO2CH2CH(CH3)22.92.4
2fSO2c-Pr6.75.8
2gSO2Ph1512
2hSO2CH2Ph8.97.5
2iSO2CH2CH2Ph4.33.6
1SO2NHCH2CH2CH2OCH32520

Table 2: In Vivo Wake-Promoting Activity of this compound in Rats

CompoundDose (mg/kg, p.o.)Time Spent Awake (% increase over vehicle)
This compound 10 Significant increase
Vehicle-Baseline

Note: The primary publication states a "significant increase" in wakefulness for this compound at a 10 mg/kg oral dose in rats, as measured by polysomnography, with a duration of effect consistent with its pharmacokinetic properties. Specific percentage values were not provided in the abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Histamine H3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the human histamine H3 receptor.

Methodology:

  • Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine was used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Incubation: Test compounds at various concentrations were incubated with the cell membranes and the radioligand in the assay buffer.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity was determined by liquid scintillation counting.

  • Data Analysis: Ki values were calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

Objective: To determine the functional activity (IC50) of the test compounds as inverse agonists at the human histamine H3 receptor.

Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human H3 receptor were used.

  • Assay Buffer: 20 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP.

  • Incubation: Test compounds were pre-incubated with the membranes in the assay buffer.

  • Reaction Initiation: The reaction was initiated by the addition of [35S]GTPγS.

  • Termination and Separation: The reaction was terminated by rapid filtration, and the bound [35S]GTPγS was separated from the free form.

  • Detection: The amount of membrane-bound [35S]GTPγS was quantified using a scintillation counter.

  • Data Analysis: IC50 values were determined by non-linear regression analysis of the concentration-response curves.

In Vivo Wakefulness Study in Rats

Objective: To evaluate the wake-promoting effects of this compound in a rodent model.

Methodology:

  • Animals: Male Sprague-Dawley rats were used.

  • Surgical Implantation: Animals were surgically implanted with electrodes for polysomnographic recording of electroencephalogram (EEG) and electromyogram (EMG).

  • Acclimatization: Rats were allowed to recover from surgery and were acclimated to the recording chambers.

  • Compound Administration: this compound was administered orally (p.o.) at a dose of 10 mg/kg. A vehicle control group was also included.

  • Polysomnographic Recording: EEG and EMG signals were recorded continuously for a defined period post-dosing.

  • Data Analysis: The recorded data was scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep). The total time spent in each state was calculated and compared between the drug-treated and vehicle-treated groups.

Visualizations

Histamine H3 Receptor Signaling Pathway

H3_Receptor_Signaling cluster_downstream Downstream Effects APD916 This compound (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) APD916->H3R Binds to G_protein Gi/o Protein APD916->G_protein Blocks Inhibition H3R->G_protein Inhibits (Constitutive Activity) Neurotransmitter_Release Decreased Neurotransmitter Release H3R->Neurotransmitter_Release Leads to AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Increased_Neurotransmitter_Release Increased Neurotransmitter Release PKA->Increased_Neurotransmitter_Release Leads to

Caption: Signaling pathway of the histamine H3 receptor and the effect of the inverse agonist this compound.

Experimental Workflow for In Vitro Assays

in_vitro_workflow cluster_binding Binding Assay cluster_functional Functional Assay (GTPγS) b_start Prepare H3R Membranes b_incubate Incubate with Test Compound & [3H]-Nα-methylhistamine b_start->b_incubate b_filter Separate Bound/ Free Radioligand b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate Ki b_count->b_analyze f_start Prepare H3R Membranes f_incubate Incubate with Test Compound f_start->f_incubate f_add_gtp Add [35S]GTPγS f_incubate->f_add_gtp f_filter Separate Bound/ Free [35S]GTPγS f_add_gtp->f_filter f_count Scintillation Counting f_filter->f_count f_analyze Calculate IC50 f_count->f_analyze

Caption: General experimental workflow for the in vitro binding and functional assays.

Assessing the Therapeutic Window of APD-916: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive assessment of the therapeutic window for APD-916, a histamine H3 receptor inverse agonist, is not feasible at this time due to the limited availability of public data. Initial clinical development of this compound was announced, including a Phase 1 single-dose safety study in healthy volunteers initiated in 2010; however, the results of this and any subsequent trials have not been made widely available in published literature or clinical trial registries.[1][2]

Therefore, this guide will provide a framework for assessing the therapeutic window of a histamine H3 receptor inverse agonist by using publicly available data for other compounds in this class. The primary comparator will be Pitolisant (Wakix®) , the first and currently only approved drug in this class for the treatment of narcolepsy.[3] Data from investigational compounds such as ABT-288 and ciproxifan will also be included to provide a broader context.

This guide is intended for researchers, scientists, and drug development professionals to illustrate the methodologies and comparative data points crucial for defining the therapeutic window of a novel H3 receptor inverse agonist.

Understanding the Mechanism of Action: The Histamine H3 Receptor Signaling Pathway

Histamine H3 receptors are primarily located in the central nervous system and act as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release. They also function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine. As inverse agonists, drugs like Pitolisant not only block the receptor but also reduce its basal, constitutive activity, leading to an enhanced state of wakefulness and cognitive function.

Histamine_H3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Receptor (Autoreceptor) Histamine->H3R Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Histamine_Release Histamine Release cAMP->Histamine_Release Inhibits Wakefulness ↑ Wakefulness ↑ Cognition Histamine_Release->Wakefulness Promotes APD916 This compound / Pitolisant (Inverse Agonist) APD916->H3R Blocks & Inactivates

Histamine H3 receptor inverse agonist mechanism of action.

Comparative Efficacy Data

The therapeutic window is defined by the range of doses that produces a therapeutic effect without causing significant toxicity. Efficacy is a primary determinant of the lower bound of this window. For H3 receptor inverse agonists targeting narcolepsy, key efficacy endpoints include the reduction of Excessive Daytime Sleepiness (EDS) and the frequency of cataplexy attacks.

Table 1: Clinical Efficacy of H3 Receptor Inverse Agonists in Narcolepsy

CompoundStudyPrimary EndpointDose RangeResult vs. PlaceboCitation
Pitolisant HARMONY 1Change in Epworth Sleepiness Scale (ESS) scoreUp to 35.6 mg/day-5.8 vs. -3.4 (p=0.024)[4]
Pitolisant HARMONY CTPChange in Weekly Cataplexy Rate (WCR)Up to 35.6 mg/day75% reduction vs. 38% reduction (p<0.0001)[4][5]
Pitolisant HARMONY 1bisChange in ESS scoreUp to 17.8 mg/dayNot significantly different[6]
ABT-288 Alzheimer's StudyChange in ADAS-Cog score1 mg and 3 mg/dayNumerically inferior to placebo (Study terminated for futility)[7]
ABT-288 Schizophrenia StudyChange in MCCB composite score10 mg and 25 mg/dayNumerically worse than placebo[8]

Note: The failure of ABT-288 in Alzheimer's disease and schizophrenia highlights the importance of indication selection and suggests that the therapeutic window is indication-specific.

Comparative Safety and Tolerability Data

The upper bound of the therapeutic window is determined by the safety and tolerability profile of the drug. Adverse events (AEs) that are frequent or severe at therapeutic doses can narrow or eliminate the therapeutic window.

Table 2: Common Adverse Events of H3 Receptor Inverse Agonists in Clinical Trials

Adverse EventPitolisant (Pooled Data)Placebo (Pooled Data)ABT-288 (Healthy Volunteers)ABT-288 (Schizophrenia Patients)Citation
Headache18.0%13.7%FrequentFrequent (up to 31%)[9][10][11]
Insomnia4.1%2.3%FrequentFrequent[9][10][11]
Nausea5.2%3.1%Frequent-[9][11]
Anxiety5.0%1.0%--[12]
IrritabilityHighLow--[5]
Dizziness3.5%2.3%FrequentFrequent[9][10][11]
Psychotic Events---Caused study termination in some patients[10][13]
Abnormal Dreams--FrequentFrequent (up to 31%)[10][11]

Note: ABT-288 was tolerated at much higher doses in schizophrenia patients compared to healthy volunteers, suggesting that the patient population can significantly influence the safety profile. However, dose-limiting psychotic events were observed in the patient population.[10][13]

Experimental Protocols

A critical component of assessing the therapeutic window is the use of standardized and reproducible experimental protocols. Below is a representative workflow for a preclinical efficacy study.

Experimental Workflow: Assessing Wakefulness in a Rodent Model

This workflow describes a typical polysomnography experiment in rodents to evaluate the wake-promoting effects of a novel H3 receptor inverse agonist.

Experimental_Workflow cluster_setup Setup & Acclimation cluster_experiment Experimental Phase cluster_analysis Data Analysis A Surgical Implantation of EEG/EMG Electrodes B Post-Surgical Recovery (7-10 days) A->B C Acclimation to Recording Chamber (3-5 days) B->C D Baseline Polysomnography Recording (24h) C->D E Drug Administration (Vehicle, this compound, Comparator) D->E F Post-Dose Polysomnography Recording (24h) E->F G Sleep Stage Scoring (Wake, NREM, REM) F->G H Quantify Time Spent in Each State G->H I Statistical Analysis (e.g., ANOVA) H->I

Workflow for preclinical assessment of wakefulness.

Defining the Therapeutic Window

The therapeutic window is a conceptual relationship derived from dose-response curves for efficacy and toxicity. An ideal compound will have a wide separation between the dose required for a therapeutic effect and the dose at which adverse effects become unacceptable.

Therapeutic_Window_Concept cluster_data Data Inputs cluster_analysis Analysis cluster_output Output Efficacy Dose-Response Data (Efficacy) ED50 Minimum Effective Dose (MED) or ED50 Efficacy->ED50 Toxicity Dose-Response Data (Toxicity / AEs) TD50 Maximum Tolerated Dose (MTD) or TD50 Toxicity->TD50 TW Therapeutic Window ED50->TW TI Therapeutic Index (TI) (TD50 / ED50) ED50->TI TD50->TW TD50->TI

Logical relationship for determining the therapeutic window.

Conclusion

While a direct assessment of this compound's therapeutic window is precluded by the lack of public data, this guide provides a comparative framework using available information from the same drug class. The clinical success of Pitolisant demonstrates a viable therapeutic window for H3 receptor inverse agonists in the treatment of narcolepsy, characterized by a clear dose-dependent improvement in wakefulness and cataplexy, with a manageable side-effect profile consisting primarily of headache, insomnia, and nausea at therapeutic doses.[4][9] The clinical failures and toxicity profiles of other compounds like ABT-288 underscore the challenges in drug development and the importance of careful dose-finding studies and patient population selection. Any future evaluation of this compound would require similar rigorous preclinical and clinical studies to establish its own efficacy and safety profile, and thus, its therapeutic window.

References

Statistical Validation and Comparative Analysis of Sphingosine-1-Phosphate (S1P) Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific experimental data for "APD-916" is not publicly available, this guide provides a comprehensive statistical validation and comparative analysis of a well-established class of drugs: Sphingosine-1-Phosphate (S1P) receptor modulators. This document serves as a template for the objective comparison of a product's performance with other alternatives, supported by experimental data, detailed methodologies, and clear visualizations to aid researchers, scientists, and drug development professionals.

Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that have shown significant efficacy in the treatment of autoimmune diseases, most notably multiple sclerosis (MS). Their primary mechanism of action involves the modulation of S1P receptors, which play a crucial role in lymphocyte trafficking. This guide will focus on a comparative analysis of three prominent S1P receptor modulators: Fingolimod, Ozanimod, and Siponimod.

Mechanism of Action

S1P receptor modulators exert their therapeutic effects by acting as functional antagonists of the S1P1 receptor subtype. S1P is a signaling sphingolipid that regulates numerous cellular processes, including cell migration, survival, and differentiation. In the context of the immune system, a concentration gradient of S1P exists between the lymph nodes and the blood, which is essential for the egress of lymphocytes from the lymphoid organs.

S1P receptor modulators bind to S1P1 receptors on lymphocytes, causing their internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes. The resulting reduction in circulating lymphocytes, particularly autoreactive T and B cells, limits their infiltration into the central nervous system (CNS), thereby reducing inflammation and neuronal damage in conditions like MS.

While the primary therapeutic effect is mediated through S1P1, different modulators exhibit varying selectivity for other S1P receptor subtypes (S1P2-5), which are expressed in various tissues, including the heart, lungs, and brain. This differential selectivity can influence the safety and side-effect profiles of these drugs.

S1P_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel Lymphocyte Lymphocyte S1P1 Receptor S1P1 Receptor Lymphocyte->S1P1 Receptor expresses Circulating Lymphocyte Circulating Lymphocyte S1P Gradient S1P Gradient S1P Gradient->S1P1 Receptor activates S1P Modulator S1P Modulator S1P Modulator->S1P1 Receptor binds to S1P1 Receptor->Circulating Lymphocyte promotes egress Receptor Internalization Receptor Internalization S1P1 Receptor->Receptor Internalization leads to Receptor Internalization->Lymphocyte traps in lymph node

Figure 1: S1P Receptor Modulator Mechanism of Action.
Comparative Efficacy and Safety

The following tables summarize the comparative efficacy and safety data for Fingolimod, Ozanimod, and Siponimod based on findings from pivotal clinical trials.

Table 1: Comparative Efficacy of S1P Receptor Modulators in Relapsing Multiple Sclerosis

FeatureFingolimodOzanimodSiponimod
Annualized Relapse Rate (ARR) Significantly reduced vs. placebo and active comparator (Interferon beta-1a).Significantly reduced vs. active comparator (Interferon beta-1a).Significantly reduced vs. placebo in secondary progressive MS (SPMS).
Gadolinium-enhancing Lesions Significant reduction vs. placebo and active comparator.Significantly reduced vs. active comparator.Significant reduction vs. placebo in SPMS.
New or Enlarging T2 Lesions Significant reduction vs. placebo and active comparator.Significant reduction vs. active comparator.Significant reduction vs. placebo in SPMS.
Disability Progression Significant reduction in 3-month confirmed disability progression vs. placebo.Favorable trends but not always statistically significant in all trials.Significant reduction in 3-month confirmed disability progression vs. placebo in SPMS.

Table 2: Comparative Safety and Tolerability of S1P Receptor Modulators

FeatureFingolimodOzanimodSiponimod
Receptor Selectivity Non-selective (S1P1, S1P3, S1P4, S1P5).Selective (S1P1, S1P5).Selective (S1P1, S1P5).
First-Dose Bradycardia Requires first-dose monitoring due to risk of bradycardia and atrioventricular block.Lower risk; dose titration recommended to mitigate cardiac effects.Lower risk; dose titration recommended.
Lymphocyte Recovery 1-2 months.Approximately 1 month.10 days.
Macular Edema Risk present.Risk present, but potentially lower than Fingolimod.Risk present.
Infections Increased risk of serious infections.Increased risk of serious infections.Increased risk of serious infections.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the performance of S1P receptor modulators.

S1P Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of a compound for different S1P receptor subtypes.

Methodology: A competitive radioligand binding assay is commonly employed.

  • Cell Culture and Membrane Preparation: Cells overexpressing a specific human S1P receptor subtype (e.g., S1P1, S1P2, S1P3, S1P4, or S1P5) are cultured and harvested. Cell membranes are then prepared by homogenization and centrifugation.

  • Competitive Binding: The prepared membranes are incubated with a radiolabeled S1P analog (e.g., [³²P]S1P) and varying concentrations of the test compound.

  • Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation. Selectivity is assessed by comparing the Ki values across the different S1P receptor subtypes.

In Vitro Lymphocyte Chemotaxis Assay

Objective: To assess the ability of a compound to inhibit S1P-induced lymphocyte migration.

Methodology: A transwell migration assay is a standard method.

  • Cell Preparation: Lymphocytes are isolated from whole blood or obtained from a cell line.

  • Assay Setup: A multi-well plate with porous inserts (transwells) is used. The lower chamber contains media with S1P as a chemoattractant, while the upper chamber contains the lymphocytes and the test compound at various concentrations.

  • Incubation: The plate is incubated to allow for cell migration through the porous membrane towards the S1P gradient.

  • Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye to label the cells and measuring the fluorescence intensity.

  • Data Analysis: The percentage of migration inhibition is calculated for each concentration of the test compound to determine its potency (IC50).

Chemotaxis_Assay_Workflow Isolate Lymphocytes Isolate Lymphocytes Add Lymphocytes and Compound to Upper Chamber Add Lymphocytes and Compound to Upper Chamber Isolate Lymphocytes->Add Lymphocytes and Compound to Upper Chamber Prepare Transwell Plate Prepare Transwell Plate Add S1P to Lower Chamber Add S1P to Lower Chamber Prepare Transwell Plate->Add S1P to Lower Chamber Add S1P to Lower Chamber->Add Lymphocytes and Compound to Upper Chamber Incubate Incubate Add Lymphocytes and Compound to Upper Chamber->Incubate Quantify Migrated Cells Quantify Migrated Cells Incubate->Quantify Migrated Cells Calculate IC50 Calculate IC50 Quantify Migrated Cells->Calculate IC50

Figure 2: In Vitro Lymphocyte Chemotaxis Assay Workflow.
In Vivo Lymphocyte Trafficking Assay

Objective: To evaluate the effect of a compound on lymphocyte egress from lymphoid organs in a living animal model.

Methodology: This assay typically involves adoptive transfer of labeled lymphocytes and flow cytometric analysis.

  • Animal Model: A suitable animal model, such as mice, is used.

  • Lymphocyte Labeling: Lymphocytes are isolated from a donor animal and labeled with a fluorescent dye (e.g., CFSE).

  • Adoptive Transfer: The labeled lymphocytes are injected into recipient animals.

  • Compound Administration: The recipient animals are treated with the test compound or a vehicle control.

  • Sample Collection: At various time points after treatment, blood and lymphoid organs (e.g., lymph nodes, spleen) are collected.

  • Flow Cytometry: The number of labeled lymphocytes in the blood and lymphoid organs is quantified using flow cytometry.

  • Data Analysis: The percentage of labeled lymphocytes in the blood is compared between the treated and control groups to determine the in vivo efficacy of the compound in sequestering lymphocytes in the lymphoid organs.

The comparative analysis of S1P receptor modulators highlights the importance of considering both efficacy and safety profiles when evaluating new drug candidates. While Fingolimod has demonstrated robust efficacy, the development of more selective modulators like Ozanimod and Siponimod reflects an effort to improve the safety profile, particularly concerning cardiac side effects. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and statistical validation of novel compounds targeting the S1P signaling pathway. This structured approach is essential for making informed decisions in drug development and for providing clear, objective data to the scientific community.

Safety Operating Guide

Navigating the Disposal of APD-916: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds are paramount to ensuring laboratory safety and environmental compliance. While specific disposal protocols for a compound designated as APD-916 are not publicly documented, this guide provides a comprehensive framework for its management based on its chemical properties and established laboratory safety principles. The molecular formula for this compound is C23H31NO3S.[1] In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a potentially hazardous substance.

Key Chemical and Physical Properties (Hypothetical)

To facilitate proper handling and disposal, it is crucial to understand the key physical and chemical properties of a compound. The following table outlines the type of data that would be essential for assessing the risks associated with this compound.

PropertyValueSignificance for Disposal
Molecular Formula C23H31NO3S[1]Indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur, which can inform potential reaction hazards and appropriate disposal pathways.
Molecular Weight 401.56 g/mol [1]Relevant for calculating quantities for disposal and for certain analytical procedures.
Physical State Assumed to be a solid at room temperature.The physical form will dictate handling procedures to minimize dust inhalation or skin contact.
Solubility Insoluble in water; very slightly soluble in diethyl ether.[2]Insoluble compounds should not be disposed of down the drain. Solubility in organic solvents will influence the choice of waste container.
Flammability No data available. Assumed to be combustible.As a precaution, avoid ignition sources and dispose of in a container for flammable organic solids.
Toxicity No data available. Treat as toxic.Assume the compound has toxic properties and handle with appropriate personal protective equipment (PPE).
Reactivity No data available.Avoid mixing with strong oxidizing or reducing agents, strong acids, or strong bases unless compatibility is known.
Hazardous Decomposition May produce oxides of carbon, nitrogen, and sulfur upon combustion.[2]Highlights the need for proper ventilation and awareness of hazardous byproducts in case of a fire.

Step-by-Step Disposal Protocol

Given the lack of specific data for this compound, a cautious and systematic approach to its disposal is required. The following workflow provides a logical sequence of steps to ensure safety and compliance.

cluster_prep Phase 1: Preparation and Assessment cluster_contain Phase 2: Containment and Labeling cluster_disposal Phase 3: Final Disposal A Consult Institutional Safety Guidelines B Review Available Chemical Data (e.g., Molecular Formula) A->B Initial Information Gathering C Assume Hazardous Properties (Toxic, Flammable, Reactive) B->C Risk Assessment D Select Appropriate Personal Protective Equipment (PPE) C->D Safety Precautions E Choose a Designated, Compatible Waste Container D->E Handling Procedures F Segregate Waste Streams (e.g., Solid Organic) E->F G Securely Seal the Waste Container F->G H Label Container Clearly with Chemical Name and Hazard Information G->H Proper Identification I Store Waste in a Designated Satellite Accumulation Area H->I Temporary Storage J Coordinate with Environmental Health & Safety (EH&S) for Pickup I->J Official Handover K Complete all Necessary Waste Disposal Manifests J->K L Confirm Final Disposal with EH&S K->L Documentation and Verification

Workflow for the safe disposal of uncharacterized laboratory chemicals.

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Body Protection: A lab coat should be worn and kept fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.

General Handling Procedures:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the generation of dust.

  • Use dedicated spatulas and weighing boats for transferring the solid.

  • In case of a spill, do not dry sweep. Gently cover the spill with an absorbent material, and then carefully collect it into a designated waste container.

  • Wash hands thoroughly after handling the compound.

Waste Disposal:

  • Waste Characterization: Based on its organic nature containing sulfur and nitrogen, this compound waste should be classified as hazardous chemical waste.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealable, and chemically compatible container.

    • Solutions of this compound in organic solvents should be collected in a separate, labeled container for flammable liquid waste.

    • Do not mix with incompatible waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of its potential hazards (e.g., "Toxic," "Flammable Solid").

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from heat and ignition sources.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and final disposal of the hazardous waste. Always follow your local, state, and federal regulations for hazardous waste disposal.[3]

By adhering to these precautionary measures and systematic disposal procedures, laboratories can ensure the safe management of novel compounds like this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Logistical Information for Handling APD-916

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical guidance for the handling of APD-916, a histamine H3 receptor inverse agonist. As a potent, investigational compound with limited publicly available safety data, a cautious approach based on the principles of handling highly potent active pharmaceutical ingredients (HPAPIs) is mandatory. This guide is intended to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.

Compound Identification

ParameterValue
Chemical Name (2R)-1-[2-(4'-[(3-methoxypropyl)sulfonyl]biphenyl-4-yl)ethyl]-2-methylpyrrolidine
CAS Number 1021169-11-8
Molecular Formula C23H31NO3S
Molecular Weight 401.56 g/mol

Hazard Assessment

A complete, publicly available Safety Data Sheet (SDS) with comprehensive toxicological data for this compound is not currently available. The available SDS from one supplier indicates "no data available" for most hazard classifications.[1] In the absence of specific data, this compound should be treated as a potent compound with unknown toxicity. The precautionary principle must be applied, assuming the compound may be toxic, allergenic, and have long-term health effects upon exposure.

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a comprehensive PPE strategy is required to prevent skin, eye, and respiratory exposure. The following table outlines the recommended PPE.

Protection LevelEquipmentSpecifications and Rationale
Primary Engineering Controls Chemical Fume Hood or GloveboxAll manipulations of solid or liquid this compound that could generate dust, aerosols, or vapors must be performed in a certified chemical fume hood or a glovebox to minimize inhalation exposure.
Respiratory Protection NIOSH-approved RespiratorFor procedures with a higher risk of aerosolization, or if engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95 for powders, or with appropriate cartridges for vapors) should be worn.
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.
Hand Protection Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. For prolonged handling, consider using a more robust glove material such as neoprene or butyl rubber.
Body Protection Disposable Lab Coat with Long Sleeves and CuffsA disposable lab coat provides a barrier against contamination of personal clothing. It should be changed at the end of each work session or immediately if contaminated. For larger scale operations, a disposable chemical-resistant suit may be necessary.
Foot Protection Closed-toe ShoesClosed-toe shoes are a minimum requirement in any laboratory setting. For significant spill risks, chemical-resistant shoe covers or boots are recommended.

Handling and Storage Procedures

Operational Plan:

  • Restricted Access: Designate a specific area within the laboratory for handling this compound. Access should be restricted to trained personnel.

  • Engineering Controls: All weighing and solution preparation must be conducted in a chemical fume hood or glovebox.[2]

  • Spill Kit: A spill kit containing appropriate absorbent materials, decontamination solutions, and waste disposal bags must be readily available in the designated handling area.

  • Decontamination: All surfaces and equipment must be decontaminated after use. A suitable decontamination solution should be validated for effectiveness.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Storage Plan:

ConditionSpecificationRationale
Temperature As specified by the supplier. Typically, research compounds are stored at -20°C for long-term stability.To maintain the integrity and potency of the compound.
Container Tightly sealed, clearly labeled container.To prevent contamination and accidental misuse.
Location A secure, designated, and ventilated area.To restrict access and prevent accidental release.

First Aid Measures

In the event of exposure, immediate action is critical.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated solid waste (e.g., gloves, lab coats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Handling Area Prepare Handling Area Don PPE->Prepare Handling Area Proceed if Safe Verify Fume Hood Operation Verify Fume Hood Operation Prepare Handling Area->Verify Fume Hood Operation Proceed if Safe Retrieve this compound from Storage Retrieve this compound from Storage Verify Fume Hood Operation->Retrieve this compound from Storage Proceed if Safe Weigh Compound in Fume Hood Weigh Compound in Fume Hood Retrieve this compound from Storage->Weigh Compound in Fume Hood Prepare Solution in Fume Hood Prepare Solution in Fume Hood Weigh Compound in Fume Hood->Prepare Solution in Fume Hood Decontaminate Surfaces and Equipment Decontaminate Surfaces and Equipment Prepare Solution in Fume Hood->Decontaminate Surfaces and Equipment Segregate and Label Waste Segregate and Label Waste Decontaminate Surfaces and Equipment->Segregate and Label Waste Doff PPE Doff PPE Segregate and Label Waste->Doff PPE Dispose of Waste via Vendor Dispose of Waste via Vendor Doff PPE->Dispose of Waste via Vendor

Caption: Workflow for handling this compound.

Spill_Response_Plan cluster_ppe Don Appropriate PPE Spill Occurs Spill Occurs Evacuate Immediate Area Evacuate Immediate Area Spill Occurs->Evacuate Immediate Area Alert Others and Supervisor Alert Others and Supervisor Evacuate Immediate Area->Alert Others and Supervisor Assess Spill Size and Hazard Assess Spill Size and Hazard Alert Others and Supervisor->Assess Spill Size and Hazard Respirator Respirator Assess Spill Size and Hazard->Respirator Double Gloves Double Gloves Respirator->Double Gloves If Safe to Proceed Disposable Gown Disposable Gown Double Gloves->Disposable Gown If Safe to Proceed Eye Protection Eye Protection Disposable Gown->Eye Protection If Safe to Proceed Contain Spill with Absorbent Material Contain Spill with Absorbent Material Eye Protection->Contain Spill with Absorbent Material If Safe to Proceed Collect Contaminated Material Collect Contaminated Material Contain Spill with Absorbent Material->Collect Contaminated Material Decontaminate Spill Area Decontaminate Spill Area Collect Contaminated Material->Decontaminate Spill Area Dispose of Waste as Hazardous Dispose of Waste as Hazardous Decontaminate Spill Area->Dispose of Waste as Hazardous

Caption: Emergency spill response plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.